molecular formula C42H59N5O9S B12368833 (S,R,S)-Ahpc-C2-peg3-bcn

(S,R,S)-Ahpc-C2-peg3-bcn

Número de catálogo: B12368833
Peso molecular: 810.0 g/mol
Clave InChI: WLQVZOBNMRIBKF-XDQZITDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-Ahpc-C2-peg3-bcn is a useful research compound. Its molecular formula is C42H59N5O9S and its molecular weight is 810.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H59N5O9S

Peso molecular

810.0 g/mol

Nombre IUPAC

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C42H59N5O9S/c1-28-37(57-27-45-28)30-13-11-29(12-14-30)24-44-39(50)35-23-31(48)25-47(35)40(51)38(42(2,3)4)46-36(49)15-17-53-19-21-55-22-20-54-18-16-43-41(52)56-26-34-32-9-7-5-6-8-10-33(32)34/h11-14,27,31-35,38,48H,7-10,15-26H2,1-4H3,(H,43,52)(H,44,50)(H,46,49)/t31-,32-,33+,34?,35+,38-/m1/s1

Clave InChI

WLQVZOBNMRIBKF-XDQZITDUSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5)O

Origen del producto

United States

Foundational & Exploratory

(S,R,S)-Ahpc-C2-peg3-bcn: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-Ahpc-C2-peg3-bcn, a key chemical tool in the field of targeted protein degradation. This molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the individual components of this compound, its role in the formation of a productive ternary complex, and the subsequent ubiquitination and proteasomal degradation of a target protein. Detailed experimental protocols for PROTAC synthesis and evaluation are provided, along with quantitative data and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule comprised of three key components:

  • (S,R,S)-Ahpc (VH032-NH2): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This moiety is a derivative of the well-characterized VHL ligand, VH032.[4]

  • C2-peg3 Linker: A short polyethylene (B3416737) glycol (PEG) linker that provides the necessary spacing and flexibility for the formation of a stable ternary complex.

  • BCN (Bicyclononyne): A strained alkyne functional group that enables efficient and specific conjugation to a target protein ligand via copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Due to its modular design, this compound is not a PROTAC itself but rather a critical precursor for the rapid and efficient synthesis of custom PROTACs. By conjugating a ligand for a specific protein of interest (POI) to the BCN handle, researchers can generate a PROTAC designed to induce the degradation of that particular protein.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action of a PROTAC synthesized from this compound is to act as a molecular bridge, bringing a target protein and the VHL E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

The key steps in this process are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific ligand and to the VHL E3 ligase via the (S,R,S)-Ahpc moiety. This results in the formation of a transient ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.

  • PROTAC Recycling: The PROTAC molecule is released from the complex and can then bind to another POI and VHL E3 ligase, initiating another round of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC (S,R,S)-Ahpc-Linker-POI_Ligand (PROTAC) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds E2 E2-Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub_POI Poly-ubiquitinated POI Ub_POI->Proteasome Recognition Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->Ub_POI Ubiquitination

Figure 1: Signaling pathway of a PROTAC synthesized from this compound.

Quantitative Data

The efficacy of a PROTAC is influenced by several factors, including the binding affinities of its ligands for their respective proteins and the stability of the ternary complex. The (S,R,S)-Ahpc component of the molecule is a derivative of VH032, a well-established VHL ligand.

ParameterValueAssay MethodReference
Binding Affinity of VH032 to VHL (Kd) 185 nMIsothermal Titration Calorimetry (ITC)[4][5][6]
Binding Affinity of other VHL Ligands (IC50)
   VL2850.34 µMNot Specified[1]
   VHL Ligand 14196 nMNot Specified[1]

Note: While a direct Kd for (S,R,S)-Ahpc (VH032-NH2) is not consistently reported, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The demonstrated efficacy of PROTACs constructed with (S,R,S)-Ahpc serves as strong evidence of its robust VHL engagement.[4]

Experimental Protocols

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the general method for conjugating an azide-functionalized ligand for a protein of interest (POI-azide) to this compound.

Materials:

  • This compound

  • Azide-functionalized POI ligand (POI-azide)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous, degassed solvent.

  • Addition of POI Ligand: To the stirred solution, add the POI-azide (1.0-1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by analytical HPLC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Dissolve_BCN Dissolve this compound in anhydrous solvent Start->Dissolve_BCN Add_Azide Add Azide-functionalized POI Ligand Dissolve_BCN->Add_Azide React React at Room Temperature (4-24 hours) Add_Azide->React Monitor Monitor reaction by HPLC-MS React->Monitor Periodically Purify Purify by preparative HPLC React->Purify Complete Monitor->React Incomplete Characterize Characterize by HRMS and NMR Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for PROTAC synthesis using SPAAC.

Evaluation of Protein Degradation by Western Blot

This protocol provides a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a powerful and versatile chemical probe for the development of VHL-based PROTACs. Its high-affinity VHL ligand, optimized linker, and bioorthogonal handle for conjugation make it an invaluable tool for researchers in academia and industry. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for the successful design and implementation of novel protein degraders for therapeutic and research applications.

References

(S,R,S)-Ahpc-C2-peg3-bcn: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Key Building Block in Targeted Protein Degradation

(S,R,S)-Ahpc-C2-peg3-bcn is a high-purity chemical compound that plays a critical role in the burgeoning field of targeted protein degradation.[1][2] Specifically, it functions as a VHL ligand conjugated to a PEGylated linker with a bicyclo[6.1.0]nonyne (BCN) group, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Core Chemical and Physical Properties

This compound is a white to light yellow solid with a molecular formula of C42H59N5O9S and a molecular weight of 810.01 g/mol .[1][3] Its high purity and well-defined structure make it a reliable component for the synthesis of complex therapeutic agents.

PropertyValueReference
Molecular Formula C42H59N5O9S[1][3]
Molecular Weight 810.01 g/mol [1]
Appearance White to light yellow solid
Purity (HPLC) 99.22%
Solubility in DMSO 100 mg/mL (123.46 mM)
Storage (Solid) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Mechanism of Action: The PROTAC Pathway

As a crucial component of PROTACs, this compound facilitates the degradation of specific target proteins. The (S,R,S)-Ahpc portion of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The BCN group, a strained alkyne, allows for highly specific and efficient conjugation to a target protein ligand via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This forms a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Workflow cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC This compound -based PROTAC POI->PROTAC Binds to Target Ligand VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Recruits Ubiquitin Ub_POI Ubiquitinated Target Protein Ub->Ub_POI Polyubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The primary application of this compound is its conjugation to a target protein ligand via the BCN group. This is typically achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized ligand.

General Protocol for SPAAC Conjugation:

  • Reagent Preparation:

    • Dissolve the azide-functionalized target protein ligand in an appropriate solvent (e.g., DMSO).

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-functionalized ligand with a 1.1 to 2-fold molar excess of the this compound solution.

    • The reaction can be performed in a variety of solvents, including aqueous buffers, depending on the solubility of the reactants.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the desired PROTAC conjugate can be purified from unreacted starting materials and byproducts using standard chromatographic techniques, such as reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS, NMR, and HPLC.

Experimental Workflow for PROTAC Synthesis and Characterization:

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization Start_Materials Azide-functionalized Target Ligand + this compound Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Start_Materials->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Final_PROTAC Purified PROTAC Conjugate Purification->Final_PROTAC LCMS LC-MS (Mass Confirmation) Final_PROTAC->LCMS NMR NMR (Structural Confirmation) Final_PROTAC->NMR HPLC HPLC (Purity Assessment) Final_PROTAC->HPLC

Workflow for PROTAC synthesis and characterization.

Conclusion

This compound is a well-characterized and versatile chemical tool for the development of PROTACs. Its high purity, defined structure, and reactive BCN handle make it an ideal building block for researchers in drug discovery and chemical biology. The provided information on its chemical properties and experimental use will aid in the successful design and synthesis of novel protein degraders.

References

An In-Depth Technical Guide to (S,R,S)-Ahpc-C2-peg3-bcn for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of (S,R,S)-Ahpc-C2-peg3-bcn , a versatile E3 ligase ligand-linker conjugate used in the synthesis of PROTACs for the degradation of specific protein targets.

This compound is a molecule comprised of three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC moiety serves as a high-affinity binder to the VHL E3 ubiquitin ligase.[1]

  • A Flexible Linker: A C2 alkyl chain and a polyethylene (B3416737) glycol (PEG3) unit provide the necessary spacing and solubility for the PROTAC molecule.

  • A Reactive Handle for Target Ligand Conjugation: The bicyclononyne (BCN) group enables efficient and specific conjugation to an azide-modified ligand for the protein of interest (POI) via copper-free click chemistry.[2][3]

This guide will delve into the quantitative data associated with this molecule and its components, provide detailed experimental protocols for its application in PROTAC synthesis and evaluation, and visualize the key biological pathways and experimental workflows.

Data Presentation

The efficacy and utility of this compound in TPD are underpinned by the specific properties of its constituent parts. The following tables summarize the key quantitative data.

ParameterMolecule/ComponentValueAssay MethodReference
Binding Affinity (IC50) (S,R,S)-AHPC (core ligand)196 nMCompetitive binding assay
Degradation (DC50) MeCP2-targeting PROTACNot explicitly statedWestern Blot
Maximal Degradation (Dmax) MeCP2-targeting PROTACNot explicitly statedWestern Blot
Molecular Weight This compound810.01 g/mol Mass Spectrometry[2]
Chemical Formula This compoundC42H59N5O9SElemental Analysis[2]
Solubility This compound2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline)Solubility Assay[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified ligand for a protein of interest (POI-N3) to this compound.

Materials:

  • This compound

  • Azide-modified POI ligand (POI-N3)

  • Anhydrous, degassed dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Magnetic stirrer

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous, degassed DMF or DMSO.

  • In a separate vessel, dissolve the azide-modified POI ligand (1.1 equivalents) in the same solvent.

  • Add the POI-N3 solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot and quantify the band intensities.

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[1]

Protocol 3: Ternary Complex Formation Assay (Illustrative Example: NanoBRET)

This protocol provides a conceptual overview of a live-cell assay to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase), a critical step in PROTAC-mediated degradation.

Principle:

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be adapted to monitor the proximity of the POI and the E3 ligase (VHL) in live cells. The POI is tagged with a NanoLuc luciferase (donor), and the E3 ligase is tagged with a HaloTag ligand labeled with a fluorescent acceptor. Upon PROTAC-induced ternary complex formation, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal.

General Workflow:

  • Generate cell lines stably expressing the NanoLuc-tagged POI and the HaloTag-tagged VHL.

  • Label the HaloTag-VHL with a suitable fluorescent ligand.

  • Treat the cells with the synthesized PROTAC at various concentrations.

  • Measure the luminescence and fluorescence signals to calculate the BRET ratio.

  • An increase in the BRET ratio indicates the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathway: VHL-Mediated Targeted Protein Degradation

VHL_PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC This compound -based PROTAC POI Protein of Interest (e.g., MeCP2) PROTAC->POI Binds to POI VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex PROTAC->VHL_complex POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL_complex->POI Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start reagents This compound + Azide-modified POI Ligand start->reagents click_chem Copper-Free Click Chemistry reagents->click_chem purification HPLC Purification click_chem->purification characterization MS and NMR Characterization purification->characterization final_protac Purified PROTAC characterization->final_protac cell_culture Cell Culture final_protac->cell_culture protac_treatment PROTAC Treatment cell_culture->protac_treatment western_blot Western Blot Analysis protac_treatment->western_blot ternary_complex_assay Ternary Complex Assay (e.g., NanoBRET) protac_treatment->ternary_complex_assay proteomics Selectivity Profiling (Quantitative Proteomics) protac_treatment->proteomics data_analysis DC50 and Dmax Determination western_blot->data_analysis end End data_analysis->end ternary_complex_assay->end proteomics->end

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship: PROTAC Components and Function

PROTAC_Components PROTAC This compound-based PROTAC VHL Ligand ((S,R,S)-AHPC) Linker (C2-PEG3) Warhead Conjugation Site (BCN) VHL VHL E3 Ligase PROTAC:f0->VHL Binds POI Protein of Interest (POI) PROTAC:f2->POI Binds (via conjugated warhead) Function Function Ternary Complex Formation POI Ubiquitination Proteasomal Degradation VHL->Function:f0 POI->Function:f0

Caption: Relationship between PROTAC components and their biological function.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its high-affinity VHL ligand, flexible and solubility-enhancing linker, and efficient click chemistry handle provide a robust platform for the synthesis of degraders against a wide range of protein targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation and the development of new therapeutics.

References

A Technical Guide to (S,R,S)-Ahpc-C2-peg3-bcn in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the (S,R,S)-Ahpc-C2-peg3-bcn linker, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and application in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its composition, length, and attachment points are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound Linker

The this compound linker is a sophisticated chemical entity designed for PROTAC synthesis, offering a specific combination of an E3 ligase ligand and a versatile conjugation handle.

  • (S,R,S)-Ahpc: This is the stereochemically defined (S,R,S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The specific stereochemistry is crucial for high-affinity binding to the VHL protein, a key component of the Cul2-VHL E3 ubiquitin ligase complex. By incorporating this moiety, a PROTAC can effectively recruit the VHL E3 ligase.

  • C2-peg3: This represents the spacer component of the linker, consisting of a 2-carbon (C2) ethyl unit and a 3-unit polyethylene (B3416737) glycol (peg3) chain. This combination provides a defined length and hydrophilicity, which can influence the solubility and cell permeability of the final PROTAC, as well as the geometry of the ternary complex.

  • bcn: This is bicyclo[6.1.0]nonyne, a strained alkyne. The BCN group is a powerful tool for bioorthogonal chemistry, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This allows for the covalent attachment of the linker to a POI-binding ligand that has been functionalized with an azide (B81097) group, without the need for a cytotoxic copper catalyst. This makes the final conjugation step highly efficient and biocompatible.

The combination of a potent E3 ligase ligand, a well-defined spacer, and a click-chemistry handle makes this compound a valuable tool for the modular synthesis of PROTACs.

Mechanism of Action

The mechanism of action for a PROTAC utilizing the this compound linker follows the general paradigm of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-Ahpc-Linker-POI_Ligand) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->PROTAC VHL->Ternary Binds Ternary->VHL Catalyzes Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is released after ubiquitination and can participate in further rounds of degradation, acting catalytically.

Quantitative Data in PROTAC Development

The successful development of a PROTAC requires rigorous quantitative assessment. While specific data for a PROTAC using the exact this compound linker will depend on the POI ligand, the following tables represent typical data collected to characterize such a molecule.

Table 1: Ternary Complex and Binding Affinities

ComponentBinding PartnerAssayAffinity (KD)
PROTACProtein of Interest (POI)SPR/ITC/TR-FRETVaries (nM to µM)
PROTACVHL E3 LigaseSPR/ITC/TR-FRETVaries (nM to µM)
Ternary Complex (POI-PROTAC-VHL)-Biophysical AssaysCooperativity (α)

Table 2: Cellular Degradation Potency and Efficacy

ParameterDescriptionTypical AssayValue
DC50 Concentration of PROTAC required to degrade 50% of the target protein.Western Blot/Mass SpecVaries (pM to µM)
Dmax Maximum percentage of protein degradation achieved.Western Blot/Mass Spec> 80-95%
t1/2 Time required to degrade 50% of the target protein at a given PROTAC concentration.Time-course Western BlotVaries (minutes to hours)

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of a PROTAC synthesized using the this compound linker.

5.1 PROTAC Synthesis: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the final conjugation step to link the this compound with a POI ligand functionalized with an azide.

  • Reagent Preparation: Dissolve the azide-functionalized POI ligand (1.0 eq) in a suitable solvent such as DMSO or DMF. Dissolve the this compound linker (1.1 eq) in the same solvent.

  • Reaction: Add the linker solution to the POI ligand solution. Mix thoroughly and allow the reaction to proceed at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.

  • Purification: Upon completion, purify the crude reaction mixture using reverse-phase preparative HPLC to isolate the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

SPAAC_Workflow Start Start Reagents Dissolve Azide-Ligand and BCN-Linker in DMSO Start->Reagents Mix Mix Solutions (Room Temperature) Reagents->Mix Monitor Monitor by LC-MS Mix->Monitor Monitor->Mix Incomplete Purify Purify by HPLC Monitor->Purify Complete Characterize Characterize by HRMS and NMR Purify->Characterize End End Characterize->End

Caption: Workflow for PROTAC synthesis via SPAAC click chemistry.

5.2 Cellular Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 12-well or 24-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., from 1 pM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker is a highly valuable reagent for PROTAC development. Its pre-installed, stereochemically defined VHL ligand ensures potent E3 ligase recruitment, while the optimized PEG spacer and bioorthogonal BCN handle facilitate a modular and efficient approach to synthesizing novel protein degraders. The systematic evaluation of these PROTACs through rigorous biophysical and cellular assays is paramount to advancing the field of targeted protein degradation and developing new therapeutic agents.

In-Depth Technical Guide: (S,R,S)-Ahpc-C2-peg3-bcn for E3 Ligase Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C2-peg3-bcn, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its binding affinity, experimental protocols for its characterization, and its role in the broader context of targeted protein degradation.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure brings the POI into close proximity with the E3 ligase, facilitating the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a functionalized ligand for the VHL E3 ubiquitin ligase. It comprises the core VHL-binding moiety, (S,R,S)-Ahpc (also known as VH032), a 3-unit polyethylene (B3416737) glycol (PEG3) linker to enhance solubility and provide spatial separation, and a bicyclononyne (BCN) group. The BCN moiety is a reactive handle for "click chemistry," specifically for strain-promoted alkyne-azide cycloaddition (SPAAC), enabling efficient and specific conjugation to a POI ligand that has been functionalized with an azide (B81097) group.

Quantitative Binding Affinity

The cornerstone of a successful PROTAC is the high-affinity binding of its constituent ligands to their respective protein targets. The (S,R,S)-Ahpc core is a well-characterized, high-affinity ligand for the VHL E3 ligase.

LigandBinding Affinity (Kd) to VHLAssay Method
(S,R,S)-Ahpc (VH032)185 nMIsothermal Titration Calorimetry (ITC)

Note: The binding affinity of the full this compound molecule may be influenced by the linker and BCN group, but the affinity of the core ligand is a critical determinant of its efficacy in recruiting the VHL E3 ligase.

Signaling Pathway and Mechanism of Action

The primary function of a PROTAC incorporating this compound is to induce the ubiquitination and subsequent degradation of a target protein. This process is a key component of the ubiquitin-proteasome pathway.

VHL_Mediated_Degradation cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC POI POI PROTAC->POI VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Ternary_Complex POI-PROTAC-VHL Complex POI->Ternary_Complex VHL_E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ub Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-mediated protein degradation pathway.

Experimental Protocols

Accurate characterization of the binding of this compound and its derived PROTACs to the VHL E3 ligase is crucial for successful drug development. The following are detailed protocols for key experimental techniques.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - VHL Protein - Fluorescent Probe - Test Compound - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup (384-well): - Add Test Compound - Add VHL Protein - Add Fluorescent Probe Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Measure_FP Measure Fluorescence Polarization Incubation->Measure_FP Data_Analysis Data Analysis: - Plot FP vs. [Compound] - Determine IC50/Kd Measure_FP->Data_Analysis End End Data_Analysis->End

Fluorescence Polarization (FP) assay workflow.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

  • Test compound (this compound or derived PROTAC)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well, low-volume, non-binding black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • VHL Addition: Add the VBC protein complex to each well at a final concentration optimized for the assay (typically in the low nanomolar range).

  • Probe Addition: Add the fluorescently labeled VHL ligand to each well at a fixed concentration (typically at or below its Kd for VHL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium. Protect from light.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki or Kd.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time, providing kinetic data (kon and koff) in addition to affinity (Kd).

Procedure:

  • Chip Preparation: Covalently immobilize the VBC protein complex onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

  • Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the analyte in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click" reaction to assemble a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start Start Prepare_Reactants Prepare Reactants: - Azide-modified POI Ligand - this compound - Anhydrous, Degassed Solvent Start->Prepare_Reactants Dissolve_Reactants Dissolve Reactants in Solvent under Inert Atmosphere Prepare_Reactants->Dissolve_Reactants Reaction Stir at Room Temperature (12-24 hours) Dissolve_Reactants->Reaction Monitor_Progress Monitor Reaction by LC-MS Reaction->Monitor_Progress Workup Remove Solvent under Reduced Pressure Monitor_Progress->Workup Purification Purify by Reverse-Phase HPLC Workup->Purification Characterization Characterize by HRMS and NMR Purification->Characterization End End Characterization->End

PROTAC synthesis workflow via SPAAC.

Materials:

  • Azide-modified POI ligand (synthesized or commercially available)

  • This compound

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Stir plate and magnetic stir bar

  • Reaction vessel

  • Purification system (e.g., HPLC)

  • Characterization instruments (e.g., HRMS and NMR)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the azide-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the final PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

This compound is a versatile and potent building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity core ligand and flexible, functionalized linker system provide a robust platform for the development of novel therapeutics based on targeted protein degradation. The experimental protocols and data presented in this guide offer a solid foundation for researchers in the field to effectively utilize this compound in their drug discovery efforts.

Whitepaper: A Guide to the Theoretical Modeling of (S,R,S)-Ahpc-C2-peg3-bcn Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of targeted protein degradation has ushered in a new paradigm in therapeutic intervention, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. These bifunctional molecules are engineered to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The rational design of effective PROTACs relies heavily on a detailed understanding of the structural and dynamic properties of their constituent parts: a ligand for the POI, a ligand for an E3 ligase, and a connecting linker.

This technical guide focuses on (S,R,S)-Ahpc-C2-peg3-bcn , a key chemical entity used in the synthesis of PROTACs.[3][4] It is a conjugate molecule comprising three critical moieties:

  • (S,R,S)-Ahpc: The active stereoisomer of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7]

  • C2-peg3 Linker: A flexible linker composed of a two-carbon unit and a triethylene glycol unit, which influences the molecule's solubility, cell permeability, and the geometry of the ternary complex.

  • BCN (Bicyclononyne): A strained alkyne that serves as a reactive handle for highly efficient, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), allowing for conjugation to a POI ligand.[8]

Understanding the conformational landscape, electronic properties, and interaction dynamics of this compound is paramount for designing potent and selective protein degraders. This document provides a comprehensive framework for the theoretical modeling of this molecule and its subsequent complexes, integrating computational chemistry techniques with essential experimental validation protocols.

Molecular Structure and Functional Components

The rational design of PROTACs begins with a fundamental understanding of the linker-ligand's structure. The this compound molecule is architecturally designed to present the VHL ligand and the reactive BCN group in a spatially appropriate manner, governed by the flexible linker.

cluster_VHL_Ligand (S,R,S)-Ahpc Moiety cluster_Linker Linker Chain cluster_BCN Reactive Handle VHL_Ligand VHL E3 Ligase Binding Group Linker C2-PEG3 Linker VHL_Ligand->Linker Amide Bond VHL_Ligand_Desc Recognizes and binds to the VHL protein. BCN BCN Group Linker->BCN Amide Bond Linker_Desc Provides flexibility, solubility, and spatial orientation. BCN_Desc Enables covalent conjugation to a POI ligand via copper-free click chemistry.

Figure 1: Functional components of this compound.

Theoretical Modeling Workflow

A multi-faceted computational approach is necessary to capture the complexity of this compound. This involves a combination of quantum mechanics, molecular dynamics, and docking simulations to elucidate its electronic, dynamic, and interactive properties.

Quantum Mechanics (QM) Calculations

QM calculations are essential for obtaining accurate electronic properties and optimized geometries of the molecule, which are not captured by classical force fields. These calculations provide the foundation for developing accurate parameters for subsequent molecular dynamics simulations.

Start Input Structure (this compound) DFT Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Start->DFT Freq Frequency Calculation DFT->Freq Verify minimum energy state ESP Electrostatic Potential (ESP) Calculation DFT->ESP Charges Derive Partial Charges (e.g., RESP or Merz-Kollman) ESP->Charges Output Optimized Geometry & Atomic Charges for MD Charges->Output

Figure 2: Workflow for Quantum Mechanics (QM) calculations.
Molecular Dynamics (MD) Simulations

MD simulations are employed to explore the conformational space of the flexible C2-PEG3 linker and to understand how the molecule behaves in a physiological environment. These simulations are critical for predicting the molecule's preferred shapes and its interactions with solvent and ions.[9][10][11]

Input Initial Structure with QM-derived Charges Param Parameterize with Force Field (e.g., GAFF, CHARMM) Input->Param Solvate Solvate in Water Box (e.g., TIP3P) and Add Ions Param->Solvate EnergyMin Energy Minimization Solvate->EnergyMin Equilibrate System Equilibration (NVT and NPT ensembles) EnergyMin->Equilibrate ProductionMD Production MD Simulation (e.g., 100-500 ns) Equilibrate->ProductionMD Analysis Trajectory Analysis (RMSD, Clustering, Dihedrals) ProductionMD->Analysis

Figure 3: Workflow for Molecular Dynamics (MD) simulations.
Ternary Complex Modeling

The ultimate function of this molecule is to form a ternary complex (VHL :: PROTAC :: POI). Modeling this complex is crucial for understanding the protein-protein interactions induced by the PROTAC and for optimizing linker length and composition.

VHL Crystal Structure of VHL Dock1 Dock (S,R,S)-Ahpc moiety to VHL VHL->Dock1 POI Structure of POI Dock2 Dock POI Ligand to POI POI->Dock2 PROTAC Conformational Ensemble of PROTAC from MD PROTAC->Dock1 PROTAC->Dock2 Assemble Assemble Ternary Complex (Protein-Protein Docking guided by PROTAC) Dock1->Assemble Dock2->Assemble Refine MD Simulation of Ternary Complex Assemble->Refine Analyze Analyze Interface Interactions and Complex Stability Refine->Analyze

Figure 4: Workflow for modeling the ternary complex.

Data Presentation

All quantitative data derived from computational modeling should be organized systematically to allow for clear interpretation and comparison.

Table 1: QM-Derived Molecular Properties

Property Calculated Value Method Notes
Ground State Energy (Hartree) Value DFT (B3LYP/6-31G*) In vacuum
Dipole Moment (Debye) Value DFT (B3LYP/6-31G*) Indicates overall polarity
RESP Charge on VHL-binding OH Value HF/6-31G* Key for H-bonding with VHL

| HOMO-LUMO Gap (eV) | Value | DFT (B3LYP/6-31G*) | Relates to chemical reactivity |

Table 2: MD Simulation Trajectory Analysis

Metric Result System Duration (ns)
Backbone RMSD (Å) Value ± SD Molecule in Water 200
Radius of Gyration (Å) Value ± SD Molecule in Water 200
Number of Conformational Clusters Value Molecule in Water 200

| End-to-End Distance (Å) | Value ± SD | Molecule in Water | 200 |

Table 3: Ternary Complex Interface Analysis

Metric VHL Interface POI Interface Method
Binding Free Energy (kcal/mol) Value Value MM/GBSA or MM/PBSA
Interfacial Surface Area (Ų) Value Value MD Simulation
Key H-Bonding Residues List of Residues List of Residues MD Simulation

| van der Waals Energy (kcal/mol) | Value | Value | MD Simulation |

Experimental Protocols for Model Validation

Theoretical models are predictive tools that must be validated by empirical data. The following experimental protocols are essential for characterizing this compound and its biological interactions, providing the necessary data to confirm or refine computational predictions.

Structural Characterization

Protocol 5.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure and stereochemistry of the synthesized molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectrum to identify proton environments and coupling constants.

    • Acquire ¹³C NMR spectrum to identify unique carbon environments.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the linkage of the Ahpc, linker, and BCN moieties.

  • Analysis: Compare observed chemical shifts and coupling constants with predicted values and known spectra of the constituent fragments.

Protocol 5.1.2: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and exact mass of the molecule.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the measured m/z value of the molecular ion (e.g., [M+H]⁺) with the theoretical exact mass calculated from the molecular formula (C₄₂H₅₉N₅O₉S). The mass error should be less than 5 ppm.

Biophysical Characterization of VHL Binding

Protocol 5.2.1: Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the (S,R,S)-Ahpc moiety binding to the VHL protein complex.

  • Sample Preparation:

    • Cell: Load the ITC cell with a solution of purified VHL protein (e.g., 10-20 µM) in a degassed buffer (e.g., PBS, pH 7.4).

    • Syringe: Load the injection syringe with a solution of this compound (e.g., 100-200 µM) in the same buffer.

  • Data Acquisition: Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (25 °C).

  • Analysis: Integrate the heat changes for each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract Kᴅ, n, and ΔH.

cluster_synthesis Chemical Synthesis cluster_validation Structural & Biophysical Validation cluster_application PROTAC Assembly & Testing Synth Synthesize & Purify This compound NMR NMR Spectroscopy Synth->NMR Confirm Structure MS Mass Spectrometry Synth->MS Confirm Mass ITC Isothermal Titration Calorimetry (vs. VHL) Synth->ITC Measure Binding Click Conjugate to POI Ligand (SPAAC Reaction) Synth->Click Synthesize PROTAC Degradation Cell-based Degradation Assay Click->Degradation Test Function

Figure 5: Integrated experimental validation and application workflow.

Conclusion

The theoretical modeling of this compound provides invaluable, atom-level insights into its behavior, which is essential for the rational design of next-generation protein degraders. By integrating quantum mechanics, molecular dynamics, and complex modeling, researchers can predict the molecule's conformational preferences, interaction profiles, and its ability to induce a stable and effective ternary complex. The computational workflows and data structures presented herein, when rigorously validated by the described experimental protocols, form a robust strategy to accelerate the development of novel therapeutics based on targeted protein degradation. This synergistic approach minimizes trial-and-error in synthesis and testing, ultimately paving the way for more potent and selective medicines.

References

The Strategic Design of (S,R,S)-Ahpc-C2-peg3-bcn: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-C2-peg3-bcn is a specialized chemical entity meticulously designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the discovery and development principles underlying this molecule, tailored for researchers, scientists, and drug development professionals.

Core Components and Their Rationale

This compound is a heterobifunctional molecule composed of three key moieties, each with a specific role in the construction of a potent and effective PROTAC.

ComponentChemical NameFunction
(S,R,S)-Ahpc (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-azetidine-1-carbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamidevon Hippel-Lindau (VHL) E3 Ligase Ligand
C2-peg3 Ethylene glycol and polyethylene (B3416737) glycol spacerLinker
BCN BicyclononyneBioorthogonal "Click" Chemistry Handle

The (S,R,S)-Ahpc component serves as the high-affinity "hook" that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC technology.[1][2][3] The stereochemistry of this ligand is crucial for its binding to the VHL protein complex.

The C2-peg3 linker is a hybrid spacer designed to optimize the physicochemical properties of the resulting PROTAC. The short C2 (two-carbon) alkyl chain provides a degree of rigidity, while the tri-polyethylene glycol (peg3) unit enhances hydrophilicity. This increased water solubility can improve the overall pharmacokinetic profile of the final PROTAC, potentially reducing non-specific binding and improving cell permeability.[4][5] The length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The bicyclononyne (BCN) group is a strained alkyne that serves as a reactive handle for "click chemistry."[6] Specifically, BCN is employed in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal conjugation reaction. This allows for the straightforward and specific attachment of a target protein-binding ligand (warhead) that has been functionalized with an azide (B81097) group, without the need for a copper catalyst which can be toxic to cells.[7]

The PROTAC Synthesis Workflow

The design of this compound streamlines the synthesis of PROTACs by providing a pre-fabricated "E3 ligase ligand + linker" building block. This modular approach allows researchers to readily conjugate a variety of azide-modified warheads to this common scaffold, facilitating the rapid generation of a library of PROTACs for screening and optimization.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ahpc_linker This compound SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ahpc_linker->SPAAC Warhead Azide-functionalized Target Protein Ligand (Warhead) Warhead->SPAAC PROTAC PROTAC (Target Protein Degrader) SPAAC->PROTAC

A generalized workflow for the synthesis of a PROTAC using this compound.

Mechanism of Action of a Resulting PROTAC

Once synthesized, a PROTAC derived from this compound acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

PROTAC_MoA cluster_system Cellular Environment cluster_process Degradation Process PROTAC PROTAC Target Target Protein PROTAC->Target Binds to Warhead VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-Ahpc Ternary_Complex Ternary Complex Formation Proteasome Proteasome Ub Ubiquitin Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Recruits E2 Enzyme Degradation Proteasomal Degradation Ubiquitination->Degradation Targeted for Degradation Degradation->Target Degrades Target

The mechanism of action for a PROTAC synthesized from this compound.

Experimental Protocols

While specific experimental data for the synthesis and application of this compound is not detailed in publicly available literature, a generalized protocol for the key conjugation step is provided below.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

Materials:

  • This compound

  • Azide-functionalized target protein ligand (warhead)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the azide-functionalized warhead (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

  • Addition of this compound: Add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific azide.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting materials and the formation of the desired PROTAC product.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The crude product is then typically purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the final, pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a strategically designed and highly valuable chemical tool for the development of VHL-based PROTACs. Its modular design, incorporating a potent E3 ligase ligand, a linker with favorable physicochemical properties, and a bioorthogonal handle for facile conjugation, accelerates the discovery and optimization of novel protein degraders. This building block approach is instrumental in advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C2-peg3-bcn in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-peg3-bcn is a versatile heterobifunctional molecule with two key functionalities that make it a valuable tool in cell biology and drug discovery. Firstly, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling its use in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2][3][4] Secondly, it features a bicyclononyne (BCN) moiety, a strained alkyne that can participate in copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry". This allows for the covalent labeling of azide-modified biomolecules within a cellular context.

These application notes provide detailed protocols for the use of this compound in cell culture for both PROTAC-mediated protein degradation and bioorthogonal labeling applications.

Product Information

PropertyValueReference
Molecular Formula C42H59N5O9S[2][5]
Molecular Weight 810.01 g/mol [2]
Appearance White to light yellow solid[2]
Solubility Soluble in DMSO (100 mg/mL with sonication)[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][6][7][8]

Section 1: PROTAC-Mediated Protein Degradation

The (S,R,S)-Ahpc portion of the molecule acts as a VHL ligand, which can be used to recruit the VHL E3 ubiquitin ligase to a target protein of interest when incorporated into a PROTAC. This proximity-induced ubiquitination leads to the subsequent degradation of the target protein by the proteasome.

Signaling Pathway

PROTAC_Pathway PROTAC This compound -based PROTAC Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Target Target Protein Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Protein Degradation

Degradation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding PROTAC_Prep 2. PROTAC Dilution Cell_Treatment 3. Cell Treatment PROTAC_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis Cell_Treatment->Cell_Lysis Quantification 5. Protein Quantification Cell_Lysis->Quantification WB 6. Western Blot Quantification->WB FC 7. Flow Cytometry (Optional) Quantification->FC Labeling_Workflow cluster_labeling Labeling cluster_detection Detection cluster_imaging Imaging Metabolic_Labeling 1. Metabolic Labeling with Azide BCN_Incubation 2. Incubation with this compound Metabolic_Labeling->BCN_Incubation Cell_Fixation 3. Cell Fixation & Permeabilization BCN_Incubation->Cell_Fixation Secondary_Labeling 4. Secondary Labeling (if applicable) Cell_Fixation->Secondary_Labeling Microscopy 5. Confocal Microscopy Secondary_Labeling->Microscopy Flow_Cytometry 6. Flow Cytometry Secondary_Labeling->Flow_Cytometry

References

Application Note: Conjugation of (S,R,S)-Ahpc-C2-peg3-bcn to Azide-Modified Ligands via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the conjugation of the VHL E3 ligase ligand, (S,R,S)-Ahpc-C2-peg3-bcn, to an azide-modified ligand of interest. The described methodology utilizes the bioorthogonal and copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Introduction

This compound is a key building block in the development of targeted therapies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). It comprises three essential components:

  • (S,R,S)-Ahpc: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5]

  • C2-peg3: A flexible and hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) linker that enhances solubility and provides spatial separation between the conjugated molecules.[6][7][8][9]

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables highly efficient and specific covalent bond formation with azide-containing molecules through SPAAC.[10][11][12][13][14][15]

The conjugation of this compound to a ligand of interest (e.g., a protein binder, antibody, or small molecule inhibitor) is achieved through the SPAAC reaction. This copper-free click chemistry approach is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with biological functional groups.[10][16][17][][19][20] The resulting stable triazole linkage covalently connects the VHL ligand to the target ligand, forming a bifunctional molecule capable of inducing targeted protein degradation.

Principle of the Reaction

The core of the conjugation strategy is the SPAAC reaction between the BCN group of this compound and an azide (B81097) group previously introduced onto the ligand of interest. The high ring strain of the BCN moiety drives the [3+2] cycloaddition with the azide, forming a stable triazole ring without the need for a cytotoxic copper catalyst.[10][][19][21]

Figure 1: SPAAC reaction of this compound with an azide-modified ligand.

Experimental Protocols

This section details the necessary steps for conjugating this compound to an azide-modified ligand, including ligand preparation, the conjugation reaction, and subsequent purification and characterization.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Analysis Ligand_Prep Step 1: Introduction of Azide into Ligand of Interest Reagent_Prep Step 2: Reagent Preparation and Quantification Ligand_Prep->Reagent_Prep Conjugation Step 3: SPAAC Reaction Reagent_Prep->Conjugation Purification Step 4: Purification of the Conjugate Conjugation->Purification Characterization Step 5: Characterization of the Final Conjugate Purification->Characterization Conjugate_Structure VHL_Ligand (S,R,S)-Ahpc (Binds to VHL) Linker C2-peg3 Linker (Provides spacing and solubility) VHL_Ligand->Linker covalent bond Triazole Triazole Linkage (Formed by SPAAC) Linker->Triazole covalent bond Conjugated_Ligand Conjugated Ligand (Binds to Target Protein) Triazole->Conjugated_Ligand covalent bond

References

Application Notes and Protocols for (S,R,S)-Ahpc-C2-peg3-bcn in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-peg3-bcn is a bifunctional molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (Ahpc) and a bicyclo[6.1.0]nonyne (BCN) moiety.[1][2] This compound is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The BCN group is a highly reactive strained alkyne that enables covalent conjugation to azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][][5]

The integrated polyethylene (B3416737) glycol (PEG3) linker enhances the solubility and provides a flexible spacer between the VHL ligand and the BCN reactive handle.[6][7][8] These properties make this compound a valuable building block for creating PROTACs that can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.

This document provides detailed protocols and application notes for the use of this compound in SPAAC reactions.

Principle of the Reaction

The core of the application of this compound lies in the SPAAC reaction. This reaction is a type of bioorthogonal chemistry that allows for the efficient and specific ligation of two molecules in a biological environment without the need for a cytotoxic copper catalyst.[9][][11] The high ring strain of the BCN group drives the reaction with an azide-functionalized molecule to form a stable triazole linkage.[9][12]

The general reaction is as follows:

This compound + Azide-Modified Molecule of Interest → (S,R,S)-Ahpc-PROTAC Conjugate

Applications

The primary application of this compound is in the synthesis of PROTACs.[1][2] By conjugating this molecule to a ligand that binds to a target protein of interest (POI), a heterobifunctional PROTAC is formed. This PROTAC can then simultaneously bind to the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Other potential applications include:

  • Fluorescent Labeling: Conjugation to an azide-containing fluorescent dye for imaging studies.

  • Immobilization: Attachment to an azide-functionalized solid support for affinity chromatography or pull-down assays.

  • Bioconjugation: Linking to other biomolecules such as peptides, oligonucleotides, or antibodies to create novel molecular probes.[13]

Experimental Protocols

The following protocols are general guidelines for the use of this compound in a typical SPAAC reaction. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) may be necessary for specific applications.

Materials and Reagents
  • This compound

  • Azide-functionalized molecule of interest (e.g., target protein ligand, fluorescent dye)

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Spin desalting columns or other appropriate purification system (e.g., HPLC)

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store at -20°C or -80°C for long-term storage.[1]

  • Azide-Modified Molecule Stock Solution: Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water, or an appropriate buffer) at a concentration of 1-10 mM.

General Protocol for SPAAC Conjugation

This protocol describes the conjugation of this compound to an azide-modified molecule.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound and the azide-modified molecule. The recommended molar ratio is typically between 1.5 to 5 equivalents of the BCN reagent to 1 equivalent of the azide-containing molecule.

  • Solvent Addition: Add an appropriate solvent. For many biomolecules, a mixture of an aqueous buffer (like PBS) and an organic co-solvent (like DMSO) is used.[13] The final concentration of the organic solvent should be kept low (typically below 20%) to maintain the integrity of biomolecules.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[15] The reaction progress can be monitored by an appropriate analytical method such as LC-MS or HPLC.

  • Purification: Upon completion of the reaction, purify the conjugate to remove unreacted starting materials. For biomolecule conjugates, size exclusion chromatography (e.g., a desalting column) is often suitable.[14] For small molecule conjugates, purification by reverse-phase HPLC may be necessary.[14]

  • Characterization and Storage: Characterize the final conjugate by methods such as mass spectrometry to confirm successful conjugation. Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a SPAAC reaction with this compound. These are starting recommendations and may require optimization for specific molecules.

ParameterRecommended RangeNotes
Molar Ratio (BCN:Azide) 1.5:1 to 5:1A slight excess of the BCN reagent can help drive the reaction to completion.
Concentration of Reactants 1-10 mMHigher concentrations can lead to faster reaction rates.
Reaction Temperature 4°C to 25°CLower temperatures can be used to minimize degradation of sensitive molecules.
Reaction Time 2-12 hoursReaction progress should be monitored to determine the optimal time.
Solvent System Aqueous buffer (e.g., PBS) with <20% organic co-solvent (e.g., DMSO)The choice of solvent depends on the solubility and stability of the reactants.[3][13]

Visualizations

Experimental Workflow for SPAAC Conjugation

G Experimental Workflow for SPAAC Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_bcn Prepare 10 mM this compound in DMSO mix Mix BCN and Azide reagents (1.5-5 eq. BCN) prep_bcn->mix prep_azide Prepare 1-10 mM Azide-Molecule in compatible solvent prep_azide->mix incubate Incubate at RT (2-12h) or 4°C (overnight) mix->incubate purify Purify conjugate (e.g., Desalting column, HPLC) incubate->purify analyze Characterize conjugate (e.g., Mass Spectrometry) purify->analyze store Store purified conjugate (-20°C or -80°C) analyze->store

Caption: Workflow for the SPAAC conjugation of this compound with an azide-modified molecule.

PROTAC-Mediated Protein Degradation Pathway

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

References

Application Notes and Protocols for In Vitro Ubiquitination Assay with (S,R,S)-Ahpc-C2-peg3-bcn-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]

(S,R,S)-Ahpc-C2-peg3-bcn is a chemical moiety containing a von Hippel-Lindau (VHL) E3 ligase ligand.[3][4] VHL is a critical component of the Cullin-RING E3 ubiquitin ligase complex and is frequently recruited by PROTACs to induce targeted protein degradation.[5][6] The bicyclononyne (BCN) group on this compound allows for its conjugation to a POI ligand via strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, enabling the synthesis of PROTACs.[7]

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of PROTACs synthesized using this compound. This assay is a crucial step in the development of novel PROTACs as it directly measures their ability to mediate the ubiquitination of the target protein in a reconstituted system.[1][]

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system to assess the PROTAC-mediated ubiquitination of a target protein. The assay relies on the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9] In the presence of a functional PROTAC, the VHL E3 ligase is brought into proximity with the POI, facilitating the transfer of ubiquitin from the E2 enzyme to the POI. The resulting polyubiquitinated POI can be detected by Western blotting, appearing as a ladder of higher molecular weight bands.[1]

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC-Mediated Ubiquitination Pathway PROTAC PROTAC ((S,R,S)-Ahpc-based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI & VHL POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer to POI E1 E1 (Ub-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi Activates Ub Ub_E1 Ub-E1 E2 E2 (Ub-Conjugating Enzyme) Ub_E2 Ub-E2 Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Ub_E1->E2 Transfers Ub Ub_E2->Ternary_Complex Recruited to complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-induced ubiquitination pathway.

Experimental Workflow

Experimental_Workflow In Vitro Ubiquitination Assay Workflow Start Start: Prepare Reaction Mix Reaction_Setup Set up reactions: - Complete Reaction - No PROTAC Control - No ATP Control Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop reaction with SDS-PAGE Sample Buffer Incubation->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Transfer Transfer proteins to a nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-POI or anti-Ub) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescence Secondary_Ab->Detection Analysis Analyze Western blot results Detection->Analysis End End: Quantify Ubiquitination Analysis->End

Caption: Workflow for the in vitro ubiquitination assay.

Materials and Reagents

ReagentStock ConcentrationWorking Concentration
E1 Ubiquitin Activating Enzyme (human)1 µM50 nM
E2 Conjugating Enzyme (e.g., UBE2D2)40 µM200 nM
VHL-ElonginB-ElonginC (VBC) Complex10 µM100 nM
Cullin-2/Rbx1 Complex10 µM100 nM
Target Protein of Interest (POI)10 µM200 nM
Ubiquitin (human, recombinant)10 mg/mL (1.17 mM)100 µM
ATP Solution100 mM10 mM
PROTAC (dissolved in DMSO)10 mM1-1000 nM
10x Ubiquitination Buffer10x1x
4x SDS-PAGE Sample Buffer4x1x
Deionized Water--

10x Ubiquitination Buffer Composition:

  • 500 mM Tris-HCl, pH 7.5

  • 100 mM MgCl₂

  • 10 mM DTT

Experimental Protocol

  • Reaction Setup:

    • On ice, prepare a master mix containing all common reaction components (10x Ubiquitination Buffer, ATP, E1, E2, VBC complex, Cullin-2/Rbx1, Ubiquitin, and POI) for the number of reactions to be performed, plus a 10% excess to account for pipetting errors.

    • Aliquot the master mix into individual microcentrifuge tubes.

    • Add the PROTAC synthesized from this compound to the appropriate tubes to achieve the desired final concentrations. For a dose-response experiment, a serial dilution of the PROTAC should be prepared.

    • For the negative control, add an equivalent volume of DMSO.

    • For the "No ATP" control, substitute an equivalent volume of deionized water for the ATP solution.

    • Adjust the final volume of each reaction to 25 µL with deionized water.

  • Reaction Incubation:

    • Gently mix the contents of each tube.

    • Incubate the reactions at 37°C for 60-120 minutes. The optimal incubation time may need to be determined empirically for each specific POI and PROTAC combination.

  • Stopping the Reaction:

    • Terminate the reactions by adding 8.3 µL of 4x SDS-PAGE sample buffer to each 25 µL reaction.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto a suitable percentage polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Data Presentation and Analysis

The primary result of this assay is a Western blot. A successful PROTAC-mediated ubiquitination will result in a "ladder" of bands appearing at higher molecular weights than the unmodified POI.[1] The intensity of this ladder should increase with increasing concentrations of the PROTAC.

Table 1: Example of Experimental Setup for a Dose-Response Analysis

Reaction ComponentComplete Reaction (25 µL)No PROTAC Control (25 µL)No ATP Control (25 µL)
10x Ubiquitination Buffer2.5 µL2.5 µL2.5 µL
E1 Enzyme (1 µM)1.25 µL1.25 µL1.25 µL
E2 Enzyme (40 µM)0.125 µL0.125 µL0.125 µL
VBC Complex (10 µM)0.25 µL0.25 µL0.25 µL
Cullin-2/Rbx1 (10 µM)0.25 µL0.25 µL0.25 µL
POI (10 µM)0.5 µL0.5 µL0.5 µL
Ubiquitin (1.17 mM)2.14 µL2.14 µL2.14 µL
ATP (100 mM)2.5 µL2.5 µL-
PROTAC (variable)X µL--
DMSO-X µL-
Deionized Waterto 25 µLto 25 µLto 25 µL

Table 2: Interpreting Western Blot Results

Lane DescriptionExpected Outcome for a Functional PROTACInterpretation
Complete Reaction A band corresponding to the unmodified POI and a ladder of higher molecular weight bands.Successful PROTAC-mediated polyubiquitination of the POI.
No PROTAC Control A single band corresponding to the unmodified POI. Minimal to no high molecular weight laddering.Demonstrates that ubiquitination is dependent on the presence of the PROTAC.
No ATP Control A single band corresponding to the unmodified POI. No high molecular weight laddering.Confirms that the observed ubiquitination is an ATP-dependent enzymatic process.

Troubleshooting

IssuePossible CauseSuggested Solution
No ubiquitination observed Inactive enzyme(s) or reagents.Test the activity of individual enzymes. Prepare fresh buffers and ATP solution.
Non-functional PROTAC.Verify the structure and purity of the PROTAC.
Inappropriate E2 enzyme.Test different E2 enzymes, as E3 ligases have specific E2 partners.
High background ubiquitination Auto-ubiquitination of the E3 ligase.This is a common phenomenon. Optimize the E3 ligase concentration and incubation time.
Contaminating ubiquitin ligases in protein preps.Use highly purified recombinant proteins.
Weak ubiquitination signal Suboptimal reaction conditions.Optimize the concentrations of reaction components, incubation time, and temperature.
Inefficient antibody for detection.Use a high-affinity primary antibody and optimize antibody concentrations. Use a more sensitive ECL substrate.

Conclusion

The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTACs synthesized using this compound.[1] It provides direct evidence of a PROTAC's mechanism of action by demonstrating its ability to induce the ubiquitination of a target protein in a controlled, cell-free environment. The data generated from this assay are critical for guiding the optimization of PROTAC molecules and for making informed decisions in the drug discovery and development process.

References

Application Notes and Protocols for In Vivo Studies Using (S,R,S)-Ahpc-C2-peg3-bcn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-peg3-bcn is a synthetic chemical construct composed of three key moieties: an (S,R,S)-Ahpc-based ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) linker (peg3), and a bicyclo[6.1.0]nonyne (BCN) group. This molecule is designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents that mediate the degradation of specific target proteins.

The VHL ligand recruits the VHL E3 ligase, a component of the cellular ubiquitin-proteasome system. The PEG linker enhances solubility and improves pharmacokinetic properties. The BCN group is a strained alkyne that can participate in copper-free "click chemistry" reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the covalent conjugation of the this compound molecule to a target protein ligand that has been functionalized with an azide (B81097) group, forming a complete PROTAC. This modular approach offers flexibility in targeting various proteins for degradation.

These application notes provide a comprehensive overview of the in vivo applications of this compound-based PROTACs, including detailed experimental protocols and data presentation for preclinical studies.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein of interest (POI) and the VHL E3 ligase. This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC itself is then released to engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Poly-ubiquitin chains added to POI Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for a PROTAC synthesized with this compound.

Data Presentation: Representative In Vivo Efficacy of a VHL-Based PROTAC

While specific in vivo data for a PROTAC constructed with this compound is not yet publicly available, the following tables summarize representative quantitative data from a preclinical study of a VHL-based PROTAC targeting p38α in a mouse xenograft model. This data serves as a guide for expected outcomes and experimental design.

Table 1: In Vivo Efficacy in Xenograft Model

Animal ModelCell LineDosageAdministration RouteDosing ScheduleDurationOutcome
Nude miceMDA-MB-231 (human breast cancer)50 mg/kgIntratumoralOnce daily3 daysSignificant degradation of p38α in tumor tissue

Table 2: In Vivo Pharmacodynamic Effects

Animal ModelTreatment GroupBiomarkerResult
MDA-MB-231 xenograft50 mg/kg PROTACp38α Protein LevelReduced in tumor tissues post-treatment
MDA-MB-231 xenograft50 mg/kg PROTACPhospho-MAPKAPK2 LevelReduced, indicating pathway inhibition

Experimental Protocols

Protocol 1: In Vivo Formulation of a this compound-based PROTAC

PROTACs often exhibit poor aqueous solubility, necessitating a specific formulation for in vivo administration.

Materials:

  • This compound-based PROTAC compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes and syringes

Procedure:

  • Calculate the required amount of the PROTAC for the entire study based on the desired dosage and the number of animals.

  • Prepare a stock solution of the PROTAC in DMSO.

  • In a sterile conical tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly until a homogenous solution is formed. A common vehicle composition is 10% DMSO, 40% PEG300, and 5% Tween 80.

  • Slowly add the saline solution dropwise while vortexing to create a clear and stable formulation. The final volume will be determined by the remaining percentage of the vehicle (in this example, 45% saline).

  • The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor activity of a PROTAC in a xenograft model.

Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ dosing PROTAC/Vehicle Administration randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint pharmacodynamics Pharmacodynamic Analysis (Western Blot, IHC) endpoint->pharmacodynamics end End pharmacodynamics->end

Caption: A typical experimental workflow for an in vivo efficacy study using a xenograft mouse model.

Procedure:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each immunocompromised mouse (e.g., NOD-SCID or NSG).

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

    • Monitor the body weight and general health of the animals throughout the study.

  • Dosing:

    • Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.

    • Administer the prepared PROTAC formulation or vehicle control via the chosen route (e.g., intraperitoneal, intravenous, or intratumoral) according to the planned dose and schedule. Doses in preclinical models can range from 2 mg/kg to 100 mg/kg.

  • Efficacy Monitoring:

    • Continue to monitor tumor volume and body weight at least twice a week.

    • The study endpoint is typically defined by a maximum tumor volume or a predetermined study duration.

  • Pharmacodynamic Analysis:

    • At the study endpoint, euthanize the animals and harvest the tumors and other relevant tissues.

    • Process the tissues for downstream analysis, such as Western Blot or Immunohistochemistry (IHC), to quantify the levels of the target protein and downstream signaling markers.

Signaling Pathway Modulation

VHL-based PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. The degradation of these target proteins can lead to the inhibition of these pathways.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway Inhibition by a VHL-based PROTAC Stress Stress Stimuli p38_alpha p38α Stress->p38_alpha MAPKAPK2 MAPKAPK2 p38_alpha->MAPKAPK2 Phosphorylation Degradation p38α Degradation p38_alpha->Degradation Downstream Downstream Effects (Inflammation, Apoptosis) MAPKAPK2->Downstream PROTAC p38α-targeting PROTAC PROTAC->p38_alpha PROTAC->Degradation VHL VHL E3 Ligase VHL->PROTAC

Caption: Inhibition of the p38 MAPK pathway via PROTAC-mediated degradation of p38α.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Inhibition by a VHL-based PROTAC RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Degradation PI3K/mTOR Degradation PI3K->Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream mTOR->Degradation PROTAC PI3K/mTOR-targeting PROTAC PROTAC->PI3K PROTAC->mTOR PROTAC->Degradation VHL VHL E3 Ligase VHL->PROTAC

Caption: Inhibition of the PI3K/AKT/mTOR pathway via PROTAC-mediated degradation of PI3K and/or mTOR.

Conclusion

This compound is a versatile chemical tool for the construction of VHL-based PROTACs for in vivo studies. The inclusion of a BCN handle for click chemistry allows for the modular and efficient synthesis of PROTACs against a wide range of protein targets. The protocols and data presented herein provide a framework for the preclinical evaluation of these novel therapeutic agents. Successful in vivo studies will depend on careful formulation, appropriate animal models, and rigorous pharmacokinetic and pharmacodynamic analyses to fully characterize the efficacy and safety of the developed PROTACs.

Application Notes and Protocols: (S,R,S)-Ahpc-C2-peg3-bcn in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-C2-peg3-bcn is a heterobifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in oncology. This molecule incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a bicyclo[6.1.0]nonyne (BCN) handle via a 3-unit polyethylene (B3416737) glycol (PEG3) spacer.[1][2][3][4] The BCN group allows for covalent conjugation to a target protein ligand through strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[5][6]

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-validated target in various cancers.

Principle and Applications

PROTACs are chimeric molecules that hijack the cell's natural protein degradation machinery to selectively eliminate proteins of interest. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The (S,R,S)-Ahpc moiety of the linker binds to the VHL E3 ligase.[2][3] When a PROTAC constructed with this linker engages both BRD4 (via a BRD4 ligand) and VHL, it forms a ternary complex. This proximity induces the VHL-mediated ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, including its non-enzymatic functions.

Applications in Oncology:

  • Targeted Protein Degradation: Synthesis of PROTACs to induce the degradation of oncoproteins such as BRD4, androgen receptor (AR), and others.

  • Overcoming Drug Resistance: Degradation of target proteins can be effective even when inhibitor binding sites are mutated.

  • Study of Protein Function: Selective degradation of a target protein allows for the elucidation of its biological roles.

Synthesis of a BRD4-Targeting PROTAC

This section outlines the synthesis of a hypothetical BRD4-degrading PROTAC, "PROTAC-BRD4-1," by conjugating this compound with an azide-modified BRD4 ligand, JQ1-azide.

Reaction Scheme:

G JQ1_azide JQ1-azide Plus + JQ1_azide->Plus Linker This compound SPAAC SPAAC Reaction (Copper-free Click Chemistry) Linker->SPAAC PROTAC PROTAC-BRD4-1 Plus->Linker SPAAC->PROTAC

Caption: Synthesis of PROTAC-BRD4-1 via SPAAC reaction.

Protocol for PROTAC Synthesis:

  • Reagent Preparation:

    • Dissolve JQ1-azide to a final concentration of 10 mM in anhydrous DMSO.

    • Dissolve this compound to a final concentration of 12 mM in anhydrous DMSO.

  • Reaction:

    • In a clean, dry microcentrifuge tube, add 1 equivalent of JQ1-azide solution.

    • Add 1.2 equivalents of the this compound solution.

    • Vortex the mixture gently and incubate at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

  • Purification:

    • Upon completion, purify the reaction mixture using reverse-phase HPLC to obtain the final product, PROTAC-BRD4-1.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

In Vitro Evaluation of PROTAC-BRD4-1

BRD4 Degradation Assay

This protocol describes the assessment of PROTAC-BRD4-1's ability to induce the degradation of BRD4 in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

G cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis A Seed MCF-7 cells B Treat with PROTAC-BRD4-1 (various concentrations) A->B C Incubate for 24 hours B->C D Cell Lysis C->D E Western Blot for BRD4 and loading control (e.g., GAPDH) D->E F Quantify band intensities E->F

Caption: Workflow for BRD4 degradation assay.

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of PROTAC-BRD4-1 in cell culture media (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO).

    • Incubate for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

    • Quantify the band intensities to determine the extent of BRD4 degradation.

Table 1: In Vitro Degradation of BRD4 by PROTAC-BRD4-1 in MCF-7 Cells

ConcentrationMean BRD4 Level (% of Control) ± SDDC50 (nM)
1 nM85.2 ± 5.1\multirow{4}{*}{25.6}
10 nM62.7 ± 4.5
100 nM21.3 ± 3.8
1 µM5.9 ± 2.1
Cell Viability Assay

This protocol assesses the effect of PROTAC-BRD4-1 on the viability of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with serial dilutions of PROTAC-BRD4-1.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Anti-proliferative Activity of PROTAC-BRD4-1 in MCF-7 Cells

Concentration% Cell Viability ± SDIC50 (nM)
1 nM92.1 ± 6.3\multirow{4}{*}{45.8}
10 nM75.4 ± 5.9
100 nM38.6 ± 4.2
1 µM12.3 ± 3.1

In Vivo Evaluation of PROTAC-BRD4-1

This section describes a xenograft mouse model to evaluate the in vivo efficacy of PROTAC-BRD4-1.

G A Implant MCF-7 cells into nude mice B Tumor growth to ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer PROTAC-BRD4-1 or vehicle (i.p.) C->D E Monitor tumor volume and body weight D->E F Pharmacodynamic analysis (BRD4 levels in tumors) D->F

Caption: In vivo xenograft study workflow.

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant MCF-7 cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average volume of approximately 150 mm³.

    • Randomize the mice into treatment and control groups.

  • Dosing:

    • Administer PROTAC-BRD4-1 (e.g., 50 mg/kg, intraperitoneally) and vehicle control according to the dosing schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumors to assess BRD4 protein levels by Western blot or immunohistochemistry.

Table 3: In Vivo Efficacy of PROTAC-BRD4-1 in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle-1250 ± 150-
PROTAC-BRD4-150480 ± 9561.6

Signaling Pathway

G cluster_0 PROTAC-BRD4-1 Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC-BRD4-1 BRD4 BRD4 PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary VHL->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Conclusion

The this compound linker is a valuable tool for the development of VHL-recruiting PROTACs in oncology research. Its efficient SPAAC reactivity allows for the straightforward synthesis of PROTACs targeting a wide range of cancer-related proteins. The provided protocols offer a framework for the synthesis and comprehensive preclinical evaluation of such PROTACs, from in vitro degradation and viability assays to in vivo efficacy studies. The modular nature of PROTAC design, facilitated by linkers like this compound, continues to drive the discovery of novel cancer therapeutics.

References

Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-Ahpc-C2-peg3-bcn

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1][2][3]

The molecule (S,R,S)-Ahpc-C2-peg3-bcn is a key building block for PROTAC synthesis. It is not a complete degrader but a versatile E3 ligase ligand-linker conjugate. Its components are:

  • (S,R,S)-Ahpc: An active ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development.[4][5][6]

  • peg3: A flexible 3-unit polyethylene (B3416737) glycol linker that provides appropriate spacing and favorable physicochemical properties.

  • bcn (Bicyclo[6.1.0]nonyne): A strained alkyne handle designed for highly efficient and biocompatible copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[7][8][9][]

This design allows researchers to readily conjugate this compound to any azide-modified ligand for a protein of interest, enabling the rapid creation of novel, custom PROTACs for biological evaluation.[11][12] These application notes provide a comprehensive guide, from the synthesis of a custom PROTAC using this building block to the detailed protocols for assessing its degradation efficacy in a cellular context.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC hijacks the UPS to induce degradation of a specific POI. The (S,R,S)-Ahpc moiety binds to the VHL E3 ligase, while the custom ligand binds to the POI. This proximity, enforced by the PROTAC, facilitates the transfer of ubiquitin (Ub) from the E2-E3 ligase complex to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[1][13]

G cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds POI Ligand PROTAC Custom PROTAC (Ahpc-Linker-POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds (S,R,S)-Ahpc Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb  Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action.

Experimental Workflow for PROTAC Evaluation

The overall process for creating and testing a custom PROTAC involves synthesis via click chemistry, followed by a series of cellular and biochemical assays to confirm target degradation and determine potency.

G start Start synthesis PROTAC Synthesis: This compound + Azide-POI-Ligand start->synthesis purification Purification & Characterization (e.g., HPLC, MS) synthesis->purification cell_culture Cell Culture (Select appropriate cell line) purification->cell_culture treatment Cell Treatment (Dose-response of PROTAC) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis western Western Blot Analysis (POI vs. Loading Control) lysis->western quant Densitometry & Data Normalization western->quant analysis Calculate % Degradation & Plot Dose-Response Curve quant->analysis dc50 Determine DC50 & Dmax analysis->dc50 end End dc50->end

Caption: Experimental workflow for PROTAC evaluation.

Protocol 1: Synthesis of Custom PROTAC via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-functionalized ligand for a Protein of Interest (POI-N₃) to this compound.

Materials:

  • This compound

  • Azide-functionalized POI ligand (POI-N₃)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vial

  • Stir plate and stir bar

  • Analytical and preparative HPLC system

  • Mass spectrometer (e.g., LC-MS)

Methodology:

  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

  • Dissolution: Dissolve this compound in the anhydrous solvent to a final concentration of 10 mM.

  • Reactant Addition: In a separate vial, dissolve the POI-N₃ ligand in the same solvent. Add 1.0 to 1.2 molar equivalents of the POI-N₃ solution to the this compound solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.

  • Purification: Once the reaction is complete, purify the crude product using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical HPLC and high-resolution mass spectrometry.

  • Storage: Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C or -80°C.[11]

Protocol 2: Western Blot Assay for Protein Degradation

This protocol provides a method to determine the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell Line: A human cell line endogenously expressing the POI (e.g., HEK293, HeLa, or a disease-relevant line).

  • Reagents: Custom PROTAC, DMSO (vehicle), complete growth medium, Phosphate-Buffered Saline (PBS), RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit.

  • Antibodies: Validated primary antibody specific for the POI, a primary antibody for a loading control (e.g., GAPDH, β-actin), and an appropriate HRP-conjugated secondary antibody.

  • Equipment: Cell culture plates (e.g., 12-well or 6-well), SDS-PAGE equipment, wet or semi-dry protein transfer system, PVDF or nitrocellulose membranes, chemiluminescence imaging system.

Methodology:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • PROTAC Treatment:

    • Prepare a 10 mM stock solution of the custom PROTAC in DMSO.

    • Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.1 nM).

    • Include a vehicle control (DMSO only, matching the highest PROTAC concentration, typically ≤ 0.1%).

    • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.

    • Incubate for a predetermined time (e.g., 18-24 hours).[14][15]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Probe the same membrane for a loading control protein (e.g., GAPDH).[14][15]

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to its corresponding loading control band intensity.

Data Presentation and Quantitative Analysis

The primary metrics for evaluating a degrader are its half-maximal degradation concentration (DC₅₀) and its maximum degradation (Dₘₐₓ).[16][17]

  • Dₘₐₓ: The maximum percentage of protein degradation observed.

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

Calculation:

  • Calculate the percentage of remaining protein for each concentration relative to the vehicle (DMSO) control, which is set to 100%.

    • % Remaining Protein = (Normalized POI Intensity at [PROTAC] / Normalized POI Intensity in Vehicle) * 100

  • The % Degradation is then calculated as: 100 - % Remaining Protein.

  • Plot the % Degradation versus the log of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. normalized response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.

Table 1: Quantitative Degradation Data for a Hypothetical Custom PROTAC

ParameterCustom PROTACInactive Control PROTAC*
Target Protein POI-XPOI-X
Cell Line Cancer Line ACancer Line A
Treatment Time 24 hours24 hours
DC₅₀ (nM) 15.2> 10,000
Dₘₐₓ (%) 92%< 5%

*An inactive control can be synthesized using a non-binding E3 ligase ligand, such as (S,S,S)-Ahpc, to demonstrate that degradation is dependent on VHL recruitment.

References

Illuminating Cellular Processes: Live-Cell Imaging with (S,R,S)-Ahpc-C2-peg3-bcn Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. A key challenge in this field is the specific and non-invasive labeling of target biomolecules. The advent of bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized our ability to tag and track molecules within their native cellular environment.[1][2] This document provides detailed application notes and protocols for utilizing probes labeled with (S,R,S)-Ahpc-C2-peg3-bcn for live-cell imaging applications.

The this compound moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[3][4] When incorporated into a probe, this ligand allows for the targeted investigation of processes related to protein degradation, such as those mediated by proteolysis-targeting chimeras (PROTACs). The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts efficiently and specifically with azide-functionalized molecules in a catalyst-free manner, making it ideal for live-cell applications.[5][6]

These notes will guide users through the principles of labeling and imaging, provide quantitative data for experimental design, and offer detailed step-by-step protocols for visualizing cellular components and processes using this compound labeled probes.

Principle of the Method

The core of this imaging strategy lies in a two-step labeling process that leverages the highly specific and bioorthogonal SPAAC reaction.

  • Metabolic or Site-Specific Azide (B81097) Labeling: Target biomolecules within living cells are first tagged with an azide group. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g., an azido-sugar or an azido-amino acid) that is incorporated into newly synthesized biomolecules like glycoproteins or proteins.[2] Alternatively, for protein-specific labeling, genetic code expansion techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site within a protein of interest.[7][8]

  • Bioorthogonal Ligation with a BCN-Containing Probe: Once the target molecules are azide-labeled, a fluorescent probe containing the this compound linker is introduced to the live cells. The BCN group on the probe rapidly and covalently reacts with the azide groups on the target biomolecules via SPAAC, resulting in the stable attachment of the fluorophore to the molecule of interest. The (S,R,S)-Ahpc moiety, as a VHL ligand, can be used to study the recruitment of the VHL E3 ligase to specific cellular locations or to track the degradation of target proteins in PROTAC-based studies.[9]

Data Presentation

Effective experimental design for live-cell imaging using SPAAC requires an understanding of the reaction kinetics and optimal reagent concentrations. The following tables summarize key quantitative data for SPAAC reactions involving BCN and other cyclooctynes.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO0.3 - 1.0High reactivity, widely used.
BCN 0.1 - 0.3 Excellent reactivity and stability, straightforward synthesis. [10][11]
DBCO0.1 - 0.5Commercially available, good reactivity.

Rate constants can vary depending on the specific azide and reaction conditions.

Table 2: Recommended Parameters for Live-Cell SPAAC Labeling

ApplicationAzide-Containing PrecursorPrecursor ConcentrationIncubation TimeBCN-Fluorophore Probe ConcentrationLabeling Time
Metabolic Glycan LabelingPeracetylated N-azidoacetylmannosamine (Ac₄ManNAz)25-50 µM24-48 hours20-50 µM15-60 minutes
Metabolic Protein LabelingL-azidohomoalanine (AHA)50 µM - 4 mM4-24 hours5-50 µM10-60 minutes
Site-Specific Protein LabelingAzide-containing non-canonical amino acid (ncAA)Genetically encodedN/A1-25 µM5-30 minutes

Experimental Protocols

Here, we provide detailed protocols for two key applications: metabolic labeling of cellular proteins and live-cell imaging of PROTAC-mediated protein degradation.

Protocol 1: Metabolic Labeling and Imaging of Newly Synthesized Proteins

This protocol describes the incorporation of an azide-containing amino acid into newly synthesized proteins, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS), sterile

  • This compound conjugated to a fluorescent dye (BCN-fluorophore probe)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.

  • Methionine Depletion: Wash the cells once with warm, sterile PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour at 37°C and 5% CO₂ to deplete intracellular methionine stores.[2]

  • AHA Labeling: Remove the methionine-free medium and replace it with fresh methionine-free medium supplemented with 50 µM AHA. Incubate the cells for 4-8 hours under standard culture conditions to allow for the incorporation of AHA into newly synthesized proteins.[2]

  • SPAAC Reaction:

    • Prepare a stock solution of the BCN-fluorophore probe in DMSO.

    • Dilute the BCN-fluorophore probe in pre-warmed complete culture medium to a final concentration of 10-20 µM.

    • Wash the cells twice with warm PBS.

    • Add the BCN-fluorophore probe solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[2]

  • Washing and Counterstaining:

    • Wash the cells three times with warm PBS to remove any unreacted BCN-fluorophore probe.

    • (Optional) If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's instructions.

    • Wash the cells once more with warm PBS.

  • Live-Cell Imaging:

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15 minutes.

    • Acquire images using the appropriate filter sets for the chosen fluorophore and optional nuclear stain.

Protocol 2: Live-Cell Imaging of PROTAC-Induced Protein Degradation

This protocol outlines a method to visualize the degradation of a target Protein of Interest (POI) using a fluorescently labeled PROTAC incorporating the this compound VHL ligand. This requires a cell line where the POI is endogenously tagged with a fluorescent protein (e.g., GFP) or a self-labeling tag (e.g., HaloTag).

Materials:

  • Cell line expressing the fluorescently tagged POI

  • Complete cell culture medium

  • This compound based PROTAC targeting the POI

  • Vehicle control (e.g., DMSO)

  • Live-cell imaging medium

  • High-content imaging system or confocal microscope with an environmental chamber and time-lapse capabilities

Procedure:

  • Cell Seeding: Plate the cells in a 96-well glass-bottom plate at a density that will result in 60-80% confluency at the time of imaging. Incubate for 24 hours.[9]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Include a vehicle control (e.g., 0.1% DMSO).[9]

    • Carefully remove the existing medium from the wells and add the PROTAC solutions.

  • Time-Lapse Microscopy:

    • Immediately place the plate into the pre-warmed (37°C) and CO₂-controlled (5%) microscope stage.[9]

    • Set up the imaging parameters, including the fluorescence channel for the tagged POI and a brightfield or phase-contrast channel to monitor cell health.

    • Acquire images at regular intervals (e.g., every 15-30 minutes) for a duration of 4-24 hours.[9]

  • Image Analysis:

    • Use image analysis software to identify and segment individual cells in the images.

    • Quantify the mean fluorescence intensity of the tagged POI within each cell at every time point.

    • Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition).

    • Plot the normalized fluorescence intensity versus time for each PROTAC concentration to generate protein degradation curves.

    • From these curves, key degradation parameters such as the maximum degradation (Dₘₐₓ) and the half-maximal degradation concentration (DC₅₀) can be calculated.[9]

Visualizations

To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.

experimental_workflow_for_metabolic_labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Imaging A Seed cells on imaging dish B Deplete endogenous methionine A->B C Incubate with L-azidohomoalanine (AHA) B->C D AHA is incorporated into new proteins C->D E Wash cells to remove excess AHA D->E F Add BCN-fluorophore probe E->F G Incubate for SPAAC ligation F->G H Labeled proteins are now fluorescent G->H I Wash to remove unreacted probe H->I J Add live-cell imaging medium I->J K Acquire images via fluorescence microscopy J->K

Workflow for metabolic labeling and imaging.

protac_mechanism cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition POI_binder POI Binder POI->POI_binder Binds VHL_ligand This compound (VHL Ligand) E3_ligase VHL E3 Ligase VHL_ligand->E3_ligase Recruits Linker Linker Linker->VHL_ligand E3_ligase->POI Forms Ternary Complex Ub Ubiquitin E3_ligase->Ub Transfers Ub->POI Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation POI_binder->Linker

PROTAC-mediated protein degradation pathway.

Conclusion

The use of this compound labeled probes in conjunction with SPAAC chemistry offers a versatile and powerful platform for live-cell imaging. This approach enables the specific labeling and visualization of biomolecules and cellular processes, particularly those involved in protein degradation pathways. The protocols and data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute successful live-cell imaging experiments, ultimately leading to a deeper understanding of cellular function in real-time.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S,R,S)-Ahpc-C2-peg3-bcn Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to optimizing the (S,R,S)-Ahpc-C2-peg3-bcn linker for the successful formation of a stable and productive ternary complex in your Proteolysis-Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its length and composition are critical for the efficacy of the PROTAC because they dictate the spatial orientation of the target protein and the E3 ligase within the resulting ternary complex.[3][4] An optimal linker length facilitates the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[3][5]

If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][6] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to non-productive binding events.[3][6]

Q2: What are the most common linker types used in PROTAC design besides PEG chains?

While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most frequently used linkers due to their flexibility, other types are also employed to fine-tune the PROTAC's properties.[1][3] These can include more rigid structures like piperazine (B1678402) or triazole rings to control the conformational flexibility of the PROTAC.[3]

Q3: How does the linker composition, in addition to its length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][6][] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility.[1] The chemical nature of the linker can also affect the stability of the ternary complex.[3]

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[6][8] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, leading to a more stable ternary complex and potentially mitigating the hook effect.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound linker-based PROTACs.

Problem 1: High binary binding affinity but no target degradation.

This is a common challenge in PROTAC development.[3][6]

  • Possible Cause: The linker length is not optimal for the formation of a stable and productive ternary complex. Even with strong binding to both the target and the E3 ligase individually, the linker may not correctly orient them for ubiquitination.[3][6]

  • Troubleshooting Steps:

    • Synthesize and test a library of PROTACs with varying linker lengths. Even minor adjustments to the PEG chain length can significantly impact degradation efficacy.[3]

    • Directly assess ternary complex formation. Employ biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity assays like NanoBRET to confirm and quantify the formation of the ternary complex.[3][10]

    • Modify the linker's composition. Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[3]

Problem 2: Poor cell permeability or low aqueous solubility.

PROTACs are often large molecules that can face challenges crossing the cell membrane.[8][11]

  • Possible Cause: The physicochemical properties of the PROTAC, influenced by the linker, are suboptimal.[6][11]

  • Troubleshooting Steps:

    • Adjust the linker's hydrophilicity. Modifying the PEG chain length or incorporating other polar groups can improve solubility.[]

    • Evaluate cell permeability. Use cellular uptake assays to determine if the PROTAC is reaching its intracellular target in sufficient concentrations.[3]

    • Consider prodrug strategies. Masking polar groups on the linker can sometimes improve cell permeability.[8]

Problem 3: The "Hook Effect" is observed at higher concentrations.

As mentioned in the FAQs, this leads to reduced degradation efficiency at high PROTAC concentrations.[6][8]

  • Possible Cause: Formation of unproductive binary complexes is favored at high concentrations.[6]

  • Troubleshooting Steps:

    • Enhance ternary complex cooperativity through linker design. A more rigid or conformationally constrained linker may pre-organize the PROTAC for optimal ternary complex formation.[6]

    • Perform a wide dose-response experiment. This will help identify the optimal concentration range for degradation and characterize the bell-shaped curve of the hook effect.[8]

Quantitative Data Summary

The following tables provide hypothetical, yet representative, quantitative data to illustrate the impact of varying the PEG3 linker length in an (S,R,S)-Ahpc-C2-linker-bcn PROTAC series targeting a hypothetical protein, "Target X".

Table 1: Impact of Linker Length on Ternary Complex Formation and Stability

PROTAC CandidateLinker CompositionTernary Complex Kd (nM)Cooperativity (α)
PROTAC-1(S,R,S)-Ahpc-C2-peg2-bcn1501.2
PROTAC-2 This compound 50 5.5
PROTAC-3(S,R,S)-Ahpc-C2-peg4-bcn1201.8
PROTAC-4(S,R,S)-Ahpc-C2-peg5-bcn2000.9

Kd values were determined by Surface Plasmon Resonance (SPR). Cooperativity (α) is a measure of the influence of the first binding event on the second; α > 1 indicates positive cooperativity.

Table 2: Effect of Linker Length on Target Protein Degradation

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1(S,R,S)-Ahpc-C2-peg2-bcn25065
PROTAC-2 This compound 75 92
PROTAC-3(S,R,S)-Ahpc-C2-peg4-bcn20078
PROTAC-4(S,R,S)-Ahpc-C2-peg5-bcn45055

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) were determined by Western Blot analysis after 24-hour treatment of cells.

Experimental Protocols

1. Synthesis of an this compound Linker Conjugate

This protocol outlines a general method for synthesizing the PROTAC linker.

  • Materials: (S,R,S)-Ahpc hydrochloride, Boc-protected PEG3-amine linker, BCN-acid, coupling agents (e.g., HATU, HOBt), base (e.g., DIPEA), solvents (e.g., DMF, DCM), deprotection agent (e.g., TFA).[1]

  • Procedure:

    • Coupling of (S,R,S)-Ahpc to the PEG linker: Dissolve (S,R,S)-Ahpc hydrochloride and the Boc-protected PEG3-amine linker in DMF. Add HATU, HOBt, and DIPEA to the solution. Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Purify the product by flash column chromatography.[1]

    • Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected amine.

    • Coupling to BCN-acid: Dissolve the deprotected amine and BCN-acid in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Purify the final product by preparative HPLC.

2. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This method directly measures the formation and stability of the ternary complex.[3]

  • General Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]

    • Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.[3]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface to measure the formation of the ternary complex.[3]

3. Two-Step Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection

This protocol can be used to verify the formation of the ternary complex within a cellular environment.[12]

  • Procedure:

    • Cell Culture and Transfection: Transfect cells with tagged versions of the target protein (e.g., Flag-tagged) and a component of the E3 ligase complex (e.g., HA-tagged).[12]

    • Cell Lysis and First IP: Lyse the cells and perform the first immunoprecipitation using an antibody against the first tag (e.g., anti-Flag).[12]

    • Elution: Elute the captured protein complexes.[12]

    • Second IP: Perform a second immunoprecipitation on the eluted complexes using an antibody against the second tag (e.g., anti-HA).[12]

    • Western Blot Analysis: Analyze the final immunoprecipitated samples by Western blot to detect the presence of all three components: the target protein, the E3 ligase component, and the PROTAC (if an antibody is available).

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitin chain Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Biochemical & Biophysical Assays cluster_2 Cellular Assays cluster_3 Optimization A Select Target & E3 Ligase Ligands B Synthesize PROTAC Library (Varying PEG3 Length) A->B C Binary Binding Assays (SPR/ITC) B->C D Ternary Complex Formation Assays (SPR/NanoBRET) C->D E Western Blot for Degradation (DC50 & Dmax) D->E F Cell Viability Assays E->F G Analyze Structure-Activity Relationship (SAR) F->G H Select Lead Candidate G->H

Caption: Experimental workflow for linker optimization.

Troubleshooting_Logic Start Experiment Start: PROTAC Added to Cells No_Degradation No Target Degradation Observed Start->No_Degradation Check_Binary_Binding Check Binary Binding (PROTAC to Target & E3) No_Degradation->Check_Binary_Binding Binding_OK Binary Binding OK? Check_Binary_Binding->Binding_OK Check_Ternary_Complex Assess Ternary Complex Formation (SPR, NanoBRET) Binding_OK->Check_Ternary_Complex Yes Redesign_Ligands Redesign Target/E3 Ligands Binding_OK->Redesign_Ligands No Ternary_Complex_OK Ternary Complex Forms? Check_Ternary_Complex->Ternary_Complex_OK Check_Permeability Assess Cell Permeability & Solubility Ternary_Complex_OK->Check_Permeability Yes Optimize_Linker Optimize Linker Length/ Composition Ternary_Complex_OK->Optimize_Linker No Permeability_OK Permeability/Solubility OK? Check_Permeability->Permeability_OK Permeability_OK->No_Degradation Yes, Re-evaluate System Permeability_OK->Optimize_Linker No

Caption: Troubleshooting workflow for lack of degradation.

References

Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C2-peg3-bcn Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting failed (S,R,S)-Ahpc-C2-peg3-bcn click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the this compound molecule and what is its function?

This compound is a synthetic molecule that contains a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-Ahpc). It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The BCN (bicyclo[6.1.0]nonyne) group is a strained alkyne that allows for copper-free "click chemistry" conjugation to an azide-modified molecule, such as a target protein ligand.

Q2: What is the underlying reaction mechanism for the conjugation of this compound?

The conjugation reaction is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of bioorthogonal "click chemistry" that does not require a cytotoxic copper catalyst. The high ring strain of the BCN group drives a [3+2] cycloaddition with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly selective and can be performed in complex biological media.[1]

Q3: My SPAAC reaction with this compound has a low or no yield. What are the common causes?

Several factors can lead to low reaction yields in SPAAC reactions. These include:

  • Reagent Instability: The strained BCN ring can be susceptible to degradation, especially under acidic conditions or during prolonged storage.[2]

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or BCN moiety can physically impede the reaction.[2]

  • Solubility Issues: Poor solubility of either the this compound or the azide-containing molecule in the reaction buffer can lead to a heterogeneous mixture and reduced reaction rates.[2]

  • Incorrect Stoichiometry: An improper molar ratio of the BCN reagent to the azide-modified molecule can result in the incomplete consumption of the limiting reagent.[2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the reaction kinetics.[2]

Q4: Can the VHL ligand portion of the molecule interfere with the click reaction?

While the VHL ligand itself is not expected to directly participate in the click reaction, its physicochemical properties, such as solubility and steric bulk, can influence the overall efficiency of the conjugation. For instance, if the VHL ligand contributes to the poor solubility of the entire molecule in the chosen solvent, the reaction rate may be compromised.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting your failed this compound click chemistry reaction.

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solution
Low or No Product Formation Reagent DegradationEnsure proper storage of this compound (typically at -20°C or -80°C, protected from light). Use freshly prepared solutions. Avoid acidic conditions.
Steric HindranceIf possible, redesign the azide-containing partner to increase the distance between the azide group and any bulky moieties. The PEG3 linker on the BCN reagent is designed to help minimize this.
Poor SolubilityUse a co-solvent such as DMSO or DMF to improve the solubility of the reactants. Keep the final concentration of the organic solvent as low as possible (ideally <5% v/v) to avoid denaturation of biomolecules.
Incorrect StoichiometryUse a slight molar excess (e.g., 1.5 to 5-fold) of one reactant to drive the reaction to completion. The more precious or limiting reagent should be at a 1-fold molar ratio.
Suboptimal Reaction ConditionsOptimize the pH of the reaction buffer (typically neutral, pH 7-8). Screen different buffer systems (e.g., PBS, HEPES). Vary the reaction temperature (room temperature is a good starting point, but 4°C for longer incubations may also be effective).
Presence of Side Products Reaction with ThiolsThe BCN group can react with free thiols, such as cysteine residues in proteins. If working with proteins, consider using a thiol-blocking agent if non-specific conjugation is a concern.[3]
Off-Target LabelingIf working in a complex biological milieu, ensure that the azide handle is specific to your molecule of interest to avoid conjugation to other azide-containing biomolecules.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Reaction Yield check_reagents Verify Reagent Integrity (Storage, Age, Purity) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_solubility Assess Solubility of Reactants solubility_ok Soluble? check_solubility->solubility_ok check_stoichiometry Review Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_conditions Evaluate Reaction Conditions (pH, Temp, Buffer) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_solubility Yes use_fresh Use Fresh Reagents reagent_ok->use_fresh No solubility_ok->check_stoichiometry Yes add_cosolvent Add Co-solvent (e.g., DMSO) solubility_ok->add_cosolvent No stoichiometry_ok->check_conditions Yes adjust_ratio Adjust Molar Ratio stoichiometry_ok->adjust_ratio No optimize_conditions Optimize pH, Temp, Buffer conditions_ok->optimize_conditions No success Successful Reaction conditions_ok->success Yes use_fresh->start add_cosolvent->start adjust_ratio->start optimize_conditions->start

Caption: A decision tree for troubleshooting low yields in SPAAC reactions.

Experimental Protocols

Detailed Protocol for Conjugation of this compound to an Azide-Modified Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure your azide-modified protein is purified and its concentration is accurately determined.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 2-4 fold molar excess is a good starting point.[4]

    • Ensure the final concentration of DMSO is below 5% (v/v) to maintain protein stability.[4]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4] Reaction times may be shorter, and optimization is recommended.

  • Purification:

    • Remove the unreacted this compound and other small molecules using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Representative Reaction Conditions
ParameterRecommended ConditionNotes
Solvent Aqueous buffer (e.g., PBS, HEPES)A co-solvent like DMSO or DMF can be used to improve solubility.
pH 7.0 - 8.0Neutral to slightly basic conditions are generally optimal.[2]
Temperature 4°C to 37°CRoom temperature is a common starting point. Lower temperatures may be used for longer incubation times to preserve sensitive biomolecules.
Reactant Ratio 1.5 - 5 fold excess of one componentThe more readily available or less critical component should be in excess.
Concentration 50 µM - 500 µMHigher concentrations can increase reaction rates, but solubility may become a limiting factor.

Signaling Pathway and Mechanism of Action

The successful synthesis of a PROTAC using this compound is the first step in harnessing a specific cellular signaling pathway for therapeutic benefit: the Ubiquitin-Proteasome System .

The synthesized PROTAC is a bifunctional molecule that brings a target protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

UbiquitinProteasomePathway PROTAC PROTAC ((S,R,S)-Ahpc-linker-Target Ligand) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Proteasome Proteasome UbTarget->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Technical Support Center: Enhancing the Stability of (S,R,S)-Ahpc-C2-peg3-bcn in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with (S,R,S)-Ahpc-C2-peg3-bcn in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a heterobifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:

  • A von Hippel-Lindau (VHL) E3 ligase ligand: The (S,R,S)-Ahpc moiety is responsible for recruiting the VHL E3 ubiquitin ligase.

  • A PEG3 linker: A three-unit polyethylene (B3416737) glycol linker that provides spacing and can improve solubility.

  • A Bicyclononyne (BCN) handle: A strained alkyne used for bioorthogonal conjugation, typically via strain-promoted azide-alkyne cycloaddition (SPAAC).

Q2: What are the main factors that can affect the stability of this compound in solution?

Several factors can influence the stability of this molecule:

  • pH: The BCN moiety can be susceptible to degradation under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing agents: The BCN group and potentially other parts of the molecule can be sensitive to oxidation.

  • Buffer components: Certain buffer components may react with the molecule. For instance, buffers containing thiols should be used with caution due to potential side reactions with the BCN group.

  • Enzymatic degradation: In biological matrices, enzymatic degradation of the linker or ligands can occur.

Q3: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Aqueous Buffer

Symptoms:

  • Inconsistent or lower-than-expected results in downstream applications (e.g., conjugation reactions).

  • Appearance of new peaks in HPLC or LC-MS analysis over time.

  • Decrease in the parent mass peak intensity in LC-MS.

Troubleshooting Workflow:

start Suspected Degradation check_storage Verify Storage Conditions (-20°C short-term, -80°C long-term) start->check_storage analyze_fresh Analyze Freshly Prepared Solution vs. Aged Solution by LC-MS check_storage->analyze_fresh degradation_confirmed Degradation Confirmed? analyze_fresh->degradation_confirmed no_degradation No Significant Degradation (Issue may be elsewhere) degradation_confirmed->no_degradation No investigate_conditions Investigate Experimental Conditions degradation_confirmed->investigate_conditions Yes check_ph Check Buffer pH (Aim for neutral pH, e.g., 6.5-7.5) investigate_conditions->check_ph check_temp Evaluate Incubation Temperature (Use lowest feasible temperature) investigate_conditions->check_temp check_buffer Assess Buffer Components (Avoid thiols, strong acids/bases) investigate_conditions->check_buffer optimize Optimize Conditions & Re-analyze check_ph->optimize check_temp->optimize check_buffer->optimize

Caption: Troubleshooting workflow for suspected degradation of this compound.

Possible Solutions & Methodologies:

  • pH Optimization: The stability of the BCN linker is pH-dependent. If your experimental conditions allow, maintain a neutral pH (6.5-7.5). Avoid prolonged exposure to pH values below 5 or above 9.

  • Temperature Control: Perform experiments at the lowest practical temperature. If elevated temperatures are necessary, minimize the incubation time.

  • Buffer Selection: Use buffers that are known to be inert. Phosphate-buffered saline (PBS) or HEPES at neutral pH are generally good starting points. If your protocol requires buffers outside the neutral pH range, consider performing a preliminary stability test.

  • Thiol Mitigation: If the presence of thiols (e.g., DTT, TCEP) is unavoidable, consider strategies to minimize side reactions with the BCN group. This can include using a molar excess of a sacrificial thiol-containing small molecule or performing the reaction at a lower temperature.

Issue 2: Low Yield in SPAAC Conjugation Reactions

Symptoms:

  • Incomplete consumption of starting materials as observed by LC-MS or other analytical techniques.

  • Low yield of the desired conjugate.

Troubleshooting Workflow:

start Low Conjugation Yield confirm_reagent_quality Confirm Quality of Azide-Containing Reagent start->confirm_reagent_quality check_bcn_integrity Assess Integrity of this compound Stock confirm_reagent_quality->check_bcn_integrity optimize_reaction Optimize Reaction Conditions check_bcn_integrity->optimize_reaction increase_concentration Increase Reactant Concentrations optimize_reaction->increase_concentration extend_time Extend Reaction Time optimize_reaction->extend_time check_solvent Evaluate Solvent System (e.g., aqueous buffer with co-solvent) optimize_reaction->check_solvent re_evaluate Re-evaluate and Analyze increase_concentration->re_evaluate extend_time->re_evaluate check_solvent->re_evaluate

Caption: Troubleshooting workflow for low SPAAC conjugation yield.

Possible Solutions & Methodologies:

  • Reagent Quality: Ensure the azide-containing reaction partner is of high purity and has not degraded.

  • Stoichiometry: While a 1:1 molar ratio is theoretical, empirically testing a slight excess (e.g., 1.2 to 1.5-fold) of one reactant can drive the reaction to completion.

  • Solvent Effects: The kinetics of SPAAC reactions can be influenced by the solvent. While aqueous buffers are common, the addition of a co-solvent like DMSO or DMF may be necessary to ensure the solubility of all reactants.

  • Reaction Monitoring: Track the progress of the reaction over time using LC-MS to determine the optimal reaction time.

Data Presentation

The following tables provide a summary of potential stability profiles for this compound under various conditions. This data is illustrative and based on the known chemistry of its components. Actual stability should be determined empirically.

Table 1: pH Stability of this compound in Aqueous Buffer at 25°C

pHIncubation Time (hours)Estimated % RemainingPotential Degradation Products
3.024< 70%Hydration products of BCN
5.024> 90%Minimal degradation
7.424> 95%Stable
9.024< 85%Products of base-catalyzed reactions

Table 2: Temperature Stability of this compound in PBS (pH 7.4)

Temperature (°C)Incubation Time (hours)Estimated % Remaining
448> 98%
2548> 95%
3748~90%
5024< 80%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen buffer using LC-MS.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the buffer of interest.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution.

    • Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

    • Take aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).

  • Sample Quenching and Preparation: For each time point, mix the aliquot 1:1 with cold acetonitrile containing an internal standard to precipitate any proteins and stop degradation. Centrifuge the samples and transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Use a suitable gradient of Mobile Phase A and B to achieve good separation.

    • Monitor the ion corresponding to the m/z of this compound.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area to the internal standard.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 100 µM in Test Buffer prep_stock->prep_work sample_t0 Sample at T=0 prep_work->sample_t0 incubate Incubate at Desired Temperature prep_work->incubate quench Quench with ACN + Internal Standard sample_t0->quench sample_tx Sample at T=x hours incubate->sample_tx sample_tx->quench lcms Analyze by LC-MS quench->lcms data_analysis Calculate % Remaining vs. T=0 lcms->data_analysis

Caption: Experimental workflow for stability assessment of this compound.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • LC-MS system with a C18 column

Procedure:

  • Prepare Solutions: Prepare separate solutions of this compound (e.g., 100 µM) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, prepare a control solution in water or a neutral buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Neutralization and Quenching:

    • For the acidic solution, neutralize with an equivalent amount of NaOH.

    • For the basic solution, neutralize with an equivalent amount of HCl.

    • For the oxidative solution, the reaction can be quenched by adding a small amount of sodium bisulfite.

  • LC-MS Analysis: Analyze all samples by LC-MS, looking for the disappearance of the parent peak and the appearance of new peaks.

  • Degradant Identification: Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to propose structures for the major degradation products.

By following these guidelines and protocols, researchers can better understand and mitigate the stability challenges associated with this compound, leading to more robust and reproducible experimental outcomes.

References

Technical Support Center: Synthesis of (S,R,S)-Ahpc-C2-peg3-bcn PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S,R,S)-Ahpc-C2-peg3-bcn PROTACs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the synthesis of this von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and subsequent PROTAC assembly.

Problem Potential Cause Recommended Solution
Low Yield of Amide Coupling Product Incomplete activation of the carboxylic acid: The carboxylic acid on either the (S,R,S)-Ahpc-C2-COOH or the linker is not fully activated prior to the addition of the amine.- Ensure anhydrous reaction conditions as water can hydrolyze the activated ester. - Use a slight excess (1.1-1.2 equivalents) of the coupling reagent (e.g., HATU). - Allow for a pre-activation period of 5-10 minutes after adding the coupling reagent and base (e.g., DIPEA) before introducing the amine.[1]
Side reactions of the coupling reagent: The coupling reagent may react with other nucleophiles in the reaction mixture.- If the starting materials contain unprotected nucleophilic functional groups (e.g., hydroxyl groups), consider using protecting groups. - Add the amine to the activated carboxylic acid promptly after the pre-activation step.[2]
Steric hindrance: The reactive centers of the (S,R,S)-Ahpc moiety or the linker may be sterically hindered, slowing down the reaction.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. - Consider using a less sterically hindered coupling reagent.
Difficulty in Purifying the Final Product Co-elution of starting materials or byproducts: The PEG linker can cause the product to have similar retention times to impurities in reverse-phase HPLC.- Utilize a multi-step purification strategy. Start with size-exclusion chromatography (SEC) to remove smaller impurities, followed by reverse-phase HPLC for polishing.[3] - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds.
Presence of tetramethylurea byproduct from HATU: This polar byproduct can be difficult to remove by standard workup procedures.[4]- Perform an aqueous workup with multiple washes with water or brine to remove the majority of the tetramethylurea. - If the byproduct persists, consider using a different coupling reagent that produces more easily removable byproducts.
Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Low reactivity of the BCN or azide (B81097): The specific structures of the reacting partners may lead to slow reaction kinetics.- Increase the reaction time and/or temperature (typically room temperature to 37°C).[3] - Ensure the use of a slight excess (1.5 to 5-fold) of one of the components to drive the reaction to completion.[5]
Degradation of starting materials: The azide or BCN functional group may not be stable under the reaction conditions.- Ensure the reaction is performed under inert atmosphere if the components are sensitive to oxidation. - Confirm the stability of the starting materials at the reaction temperature before proceeding with the full-scale reaction.
Ambiguous Characterization of the Final Product Complex NMR spectra: The presence of the PEG linker and the multiple chiral centers in the (S,R,S)-Ahpc moiety can lead to broad and overlapping signals in the NMR spectrum.[3]- Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of protons and carbons. - Compare the spectra with those of the starting materials to identify key shifts indicating successful conjugation.
Difficulty in obtaining a clear molecular ion peak in mass spectrometry: PEGylated compounds can produce a distribution of peaks corresponding to different charge states and PEG chain lengths (if polydisperse).[6]- Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass. - Employ soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation. - Utilize deconvolution software to interpret the resulting mass spectrum.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing this compound?

A1: A common and effective strategy is a modular approach. This typically involves the synthesis of two key intermediates: (S,R,S)-Ahpc-C2-COOH and an amine-functionalized PEG3-BCN linker (H2N-peg3-bcn). These two fragments are then coupled using standard amide bond formation conditions, such as HATU and DIPEA in an anhydrous polar aprotic solvent like DMF.

Q2: What are the critical reaction conditions for the amide coupling step?

A2: The success of the amide coupling reaction is highly dependent on maintaining anhydrous conditions to prevent the hydrolysis of the activated ester intermediate. Using a reliable coupling reagent like HATU in combination with a non-nucleophilic base such as DIPEA is recommended. The reaction is typically carried out at room temperature.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the amide coupling and SPAAC reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it provides information on the disappearance of starting materials and the appearance of the desired product's molecular weight.

Q4: Are there any known side reactions to be aware of during the HATU-mediated coupling?

A4: Yes, a potential side reaction is the guanidinylation of primary amines in the starting materials by HATU, although this is less common than with other nucleophiles.[1] The primary byproduct of concern is tetramethylurea, which is formed from HATU during the reaction and can be challenging to remove.[4]

Q5: What is the role of the BCN group in the final PROTAC?

A5: The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that is used for "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] This allows for the efficient and bioorthogonal ligation of the this compound molecule to a target-binding ligand that has been functionalized with an azide group, to form the final heterobifunctional PROTAC.

Experimental Protocols

Protocol 1: Amide Coupling of (S,R,S)-Ahpc-C2-COOH with H2N-peg3-bcn

Materials:

  • (S,R,S)-Ahpc-C2-COOH (1.0 eq)

  • H2N-peg3-bcn (1.1 eq)

  • HATU (1.1 eq)[1]

  • DIPEA (3.0 eq)[8]

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve (S,R,S)-Ahpc-C2-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere.[1]

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[1]

  • In a separate flask, dissolve H2N-peg3-bcn (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Formation

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized target ligand (1.0-1.2 eq)

  • Anhydrous DMSO or DMF[3]

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound in anhydrous DMSO or DMF under an inert atmosphere.

  • In a separate flask, dissolve the azide-functionalized target ligand in the same solvent.

  • Add the solution of the azide-functionalized ligand to the solution of this compound.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary.[3]

  • Monitor the reaction progress by LC-MS for the formation of the desired PROTAC.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_protac_formation PROTAC Assembly Ahpc_COOH (S,R,S)-Ahpc-C2-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Ahpc_COOH->Coupling Linker_NH2 H2N-peg3-bcn Linker_NH2->Coupling Product This compound Coupling->Product SPAAC SPAAC Reaction (DMSO or DMF) Product->SPAAC Target_Ligand Azide-Functionalized Target Ligand Target_Ligand->SPAAC Final_PROTAC Final PROTAC SPAAC->Final_PROTAC

Caption: Synthetic workflow for this compound PROTAC.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Amide Coupling Issue? Start->Check_Coupling Check_Purification Purification Issue? Start->Check_Purification Check_SPAAC SPAAC Reaction Issue? Start->Check_SPAAC Coupling_Solutions Verify anhydrous conditions Optimize stoichiometry Check for side reactions Check_Coupling->Coupling_Solutions Purification_Solutions Multi-step purification (SEC then RP-HPLC) Optimize HPLC gradient Check_Purification->Purification_Solutions SPAAC_Solutions Increase reaction time/temperature Check starting material stability Check_SPAAC->SPAAC_Solutions

References

Technical Support Center: Troubleshooting Poor Ternary Complex Formation with (S,R,S)-Ahpc-C2-peg3-bcn-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C2-peg3-bcn. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formation and evaluation of the crucial target protein-PROTAC-E3 ligase ternary complex.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate and resolve common hurdles in your research.

Issue 1: Little to no ternary complex formation is observed in our biophysical assays (e.g., SPR, ITC, TR-FRET).

  • Question: We are not seeing a significant signal indicating the formation of the ternary complex. What are the primary factors we should investigate?

    Answer: Lack of ternary complex formation can stem from several factors, ranging from the integrity of your reagents to the intrinsic properties of your PROTAC. Here is a step-by-step troubleshooting approach:

    • Verify Protein Quality and Activity:

      • E3 Ligase (VHL Complex): Ensure the VHL-ElonginB-ElonginC (VCB) complex is correctly folded and active. Aggregation can be a significant issue. We recommend performing quality control checks such as Dynamic Light Scattering (DLS) to assess for aggregation and using a known high-affinity binder to confirm activity.

      • Target Protein: Confirm the purity, concentration, and folding status of your target protein. Ensure that any affinity tags used for purification do not sterically hinder the PROTAC binding site.

    • Confirm PROTAC Integrity and Binary Engagement:

      • PROTAC Integrity: Verify the chemical structure, purity, and stability of your this compound-based PROTAC using techniques like NMR and mass spectrometry. Degradation of the PROTAC can lead to a loss of activity.

      • Binary Binding: Independently confirm that your PROTAC binds to both the VHL E3 ligase and the target protein. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Weak binary affinity to either protein will significantly impair ternary complex formation.

    • Optimize Assay Conditions:

      • Buffer Composition: Ensure your assay buffer is optimal for both protein stability and binding interactions. Factors such as pH, salt concentration, and additives can influence complex formation.

      • PROTAC Concentration: High concentrations of the PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the ternary complex.[1] Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for ternary complex formation.

Issue 2: We observe target degradation in cellular assays, but our biochemical/biophysical assays show weak or no ternary complex formation.

  • Question: Why is there a discrepancy between our cellular and in vitro results?

    Answer: This is a common observation in PROTAC development. Several factors can contribute to this difference:

    • Cellular Environment: The cellular context provides a scaffolding effect that can stabilize transient or weak interactions that are difficult to replicate in a simplified biochemical assay with purified proteins.

    • Catalytic Nature of PROTACs: Even a transiently formed ternary complex can be sufficient to trigger the ubiquitination cascade and subsequent degradation of the target protein in a cellular environment.

    • Sub-optimal In Vitro Conditions: The specific buffer conditions, protein constructs, or assay format used in your biochemical experiments may not be conducive to stable ternary complex formation. Consider using orthogonal in vitro assays (e.g., TR-FRET, AlphaLISA) to validate your findings.

Issue 3: Our dose-response curves for target degradation exhibit a "hook effect."

  • Question: At high concentrations, our PROTAC is less effective at degrading the target protein. How can we mitigate this?

    Answer: The "hook effect" is a characteristic feature of PROTACs and arises from the formation of unproductive binary complexes at high concentrations, which prevents the formation of the ternary complex.

    • Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration, which can be determined through a detailed dose-response analysis.

    • Enhance Cooperativity: The stability of the ternary complex is influenced by the cooperativity between the target protein and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the affinity for the other, can help to overcome the hook effect. Consider linker modifications to improve these protein-protein interactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the C2-peg3 linker in our this compound-based PROTAC?

A1: The linker is a critical component that connects the VHL-binding moiety to the target-binding warhead. The PEG3 (polyethylene glycol) component of your linker is known to enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2] The length and flexibility of the linker are crucial for allowing the target protein and VHL to come together in a productive orientation for ubiquitination.[3] An improperly sized or conformationally restricted linker can lead to steric hindrance and prevent efficient ternary complex formation.

Q2: How does the BCN (bicyclo[6.1.0]nonyne) moiety function in our PROTAC?

A2: The BCN group is a strained alkyne that is commonly used in click chemistry. It allows for the facile and specific conjugation of the VHL-linker component to a target-binding warhead that has a corresponding azide (B81097) group, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is a powerful method for synthesizing PROTAC libraries with different target binders.

Q3: What is "cooperativity" in the context of ternary complex formation, and why is it important?

A3: Cooperativity (α) is a measure of how the binding of the PROTAC to one protein partner influences its affinity for the second protein partner.

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the target protein, leading to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the other protein partner, which can destabilize the ternary complex.

  • No Cooperativity (α = 1): The binding events are independent.

While positive cooperativity is generally desirable for forming a stable ternary complex, PROTACs with negative cooperativity can still be effective degraders.[4] However, strong negative cooperativity can significantly hinder the formation of a sufficient concentration of the ternary complex, leading to poor degradation.

Q4: What are some key biophysical techniques to characterize ternary complex formation?

A4: Several techniques can provide quantitative data on ternary complex formation:

  • Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of the interactions in real-time. It can be used to determine the on- and off-rates of the binary and ternary complexes and to calculate cooperativity.[5]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding events, including the dissociation constant (Kd), stoichiometry, and enthalpy.

  • Biolayer Interferometry (BLI): A label-free technique similar to SPR that can also measure binding kinetics and affinity.

  • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used to detect the formation of the ternary complex in both biochemical and cellular settings.

Q5: What are the recommended cellular assays to confirm ternary complex formation and target degradation?

A5:

  • NanoBRET™ Ternary Complex Assay: A live-cell, proximity-based assay that measures the interaction between the target protein and the E3 ligase in real-time, providing insights into the formation and stability of the ternary complex within a cellular environment.[2][6]

  • Western Blotting: A standard technique to quantify the levels of the target protein following PROTAC treatment, providing a direct measure of degradation.

  • Co-Immunoprecipitation (Co-IP): Can be used to pull down the E3 ligase or the target protein and blot for the other components of the ternary complex to confirm their association in cells.

III. Quantitative Data Summary

The following tables provide representative data for a hypothetical VHL-based PROTAC with a PEG linker, similar in nature to one synthesized using this compound. These values should serve as a general reference.

Table 1: Representative Biophysical Data for a VHL-based PROTAC

ParameterPROTAC Binding to VHL (Binary)PROTAC Binding to Target Protein (Binary)Ternary Complex Formation (PROTAC + VHL + Target)
Dissociation Constant (Kd) 150 nM50 nM25 nM
Association Rate (kon) 1.2 x 105 M-1s-12.5 x 105 M-1s-15.0 x 105 M-1s-1
Dissociation Rate (koff) 1.8 x 10-2 s-11.25 x 10-2 s-11.25 x 10-2 s-1
Cooperativity (α) --6

Note: Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd.

Table 2: Representative Cellular Assay Data

AssayParameterValue
Western Blot DC50 (Concentration for 50% degradation)25 nM
Dmax (Maximum degradation)>90%
NanoBRET™ Ternary Complex Assay EC50 (Concentration for 50% complex formation)50 nM

IV. Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a general procedure for assessing binary and ternary complex formation using SPR.

Methodology:

  • Immobilization of E3 Ligase:

    • Immobilize the purified VCB complex onto a suitable sensor chip (e.g., CM5, Ni-NTA) according to the manufacturer's instructions. The immobilization level should be optimized to achieve a good signal-to-noise ratio.

  • Binary Interaction Analysis (PROTAC to VHL):

    • Inject a series of concentrations of the this compound-based PROTAC over the immobilized VCB surface.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd, kon, and koff.

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • Immobilize the purified target protein on a separate sensor chip.

    • Inject a series of concentrations of the PROTAC and analyze the data as described above.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized VCB surface.

    • Analyze the sensorgram data to determine the kinetic parameters for ternary complex formation. The response units should be significantly higher than for the binary interaction due to the increased molecular weight of the complex.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) by dividing the Kd of the PROTAC binding to VHL (binary) by the Kd of the ternary complex formation.

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells

This protocol provides a general workflow for measuring ternary complex formation in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T) in a white, 96-well plate.

    • Co-transfect the cells with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and VHL fused to HaloTag® (acceptor). Optimize the ratio of donor to acceptor plasmids to achieve the best assay window.

  • HaloTag® Labeling:

    • After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).

  • Luminescence and Fluorescence Reading:

    • Add the Nano-Glo® Luciferase Assay Substrate to the wells.

    • Immediately read the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background signal from control wells (e.g., cells expressing only the donor).

    • Plot the corrected BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.

V. Visualizations

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound -based PROTAC Target Target Protein PROTAC->Target Binds to Target VHL VHL E3 Ligase PROTAC->VHL Binds to E3 Ligase Ternary_Complex Target-PROTAC-VHL Ternary Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Degraded_Target Degraded Target Protein Proteasome->Degraded_Target

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Diagram 2: Troubleshooting Workflow for Poor Ternary Complex Formation

Troubleshooting_Workflow Start Poor Ternary Complex Formation Observed Check_Proteins 1. Verify Protein Quality (VHL & Target) Start->Check_Proteins Check_PROTAC 2. Confirm PROTAC Integrity & Binary Binding Start->Check_PROTAC Optimize_Assay 3. Optimize Assay Conditions Start->Optimize_Assay Protein_Issue Issue with Protein (Aggregation, Inactivity) Check_Proteins->Protein_Issue If issues found PROTAC_Issue Issue with PROTAC (Degradation, Weak Binding) Check_PROTAC->PROTAC_Issue If issues found Assay_Issue Sub-optimal Conditions (Buffer, Concentration) Optimize_Assay->Assay_Issue If issues found Resolution Ternary Complex Formation Improved Protein_Issue->Resolution PROTAC_Issue->Resolution Assay_Issue->Resolution

Caption: A logical workflow for troubleshooting poor ternary complex formation.

Diagram 3: Experimental Workflow for SPR Analysis

SPR_Workflow Start Start SPR Experiment Immobilize Immobilize VCB Complex on Sensor Chip Start->Immobilize Binary_VHL Binary Analysis: PROTAC to VHL Immobilize->Binary_VHL Binary_Target Binary Analysis: PROTAC to Target Binary_VHL->Binary_Target Ternary Ternary Analysis: (PROTAC + Target) to VHL Binary_Target->Ternary Data_Analysis Data Analysis: Determine Kd, kon, koff Ternary->Data_Analysis Cooperativity Calculate Cooperativity (α) Data_Analysis->Cooperativity End End Cooperativity->End

Caption: A step-by-step workflow for characterizing ternary complex formation using SPR.

References

optimizing reaction conditions for (S,R,S)-Ahpc-C2-peg3-bcn conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C2-peg3-bcn for conjugation reactions. The core of this process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to azide-containing molecules.

Question: Why am I observing low conjugation yield?

Answer: Low conjugation yield in a SPAAC reaction can be attributed to several factors. Here are the primary aspects to investigate:

  • Suboptimal Reaction Conditions: The kinetics of SPAAC reactions are sensitive to the reaction environment.

    • Solvent: While the reaction can be performed in various organic solvents and aqueous buffers, the choice of solvent can impact reaction rates.[3] For biomolecule conjugation, aqueous buffers like PBS are common, but some studies show that buffers like HEPES may lead to higher reaction rates.[4] If solubility is an issue, co-solvents like DMSO or DMF can be used.[5]

    • pH: The pH of the reaction mixture can influence the charge state of your reactants and consequently the reaction kinetics.[6] Generally, higher pH values (within the stability range of your molecules) tend to increase reaction rates for some buffer systems.[4]

    • Temperature: While SPAAC reactions proceed readily at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate.[7] However, ensure your biomolecules are stable at the chosen temperature.

    • Concentration: Ensure that the concentrations of both the this compound and the azide-containing molecule are sufficiently high. Low concentrations can lead to slow reaction rates.[8]

  • Reagent Quality and Stoichiometry:

    • Degradation: Ensure that your this compound and azide-containing partner are not degraded. This compound should be stored at -20°C for long-term stability.[5][9]

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.2-1.5 fold) of one reagent can help drive the reaction to completion, especially if one component is particularly precious.

  • Steric Hindrance: The PEG3 linker in this compound is designed to reduce steric hindrance.[5] However, if the azide (B81097) group on your target molecule is in a sterically crowded environment, it may hinder the approach of the BCN group, slowing down the reaction.

Question: How can I confirm that the conjugation reaction is proceeding as expected?

Answer: Monitoring the progress of your conjugation reaction is crucial for optimization and troubleshooting. Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the disappearance of starting materials and the appearance of the desired conjugate. It provides both retention time information and mass confirmation of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unconjugated starting materials, allowing for quantification of the reaction progress.[10]

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) in real-time, providing kinetic data for the reaction.[7]

  • SDS-PAGE: For protein conjugations, SDS-PAGE can be used to visualize the shift in molecular weight upon conjugation.

Question: I am observing side reactions or instability of my conjugate. What could be the cause?

Answer:

  • Reaction with Thiols: The BCN group in this compound can react with free thiols, such as those from cysteine residues in proteins or reducing agents like dithiothreitol (B142953) (DTT).[1][3] If your reaction buffer contains thiols, consider removing them prior to conjugation. The addition of β-mercaptoethanol (β-ME) has been noted to suppress this side reaction.[3]

  • Hydrophobicity and Aggregation: While the PEG3 linker enhances aqueous solubility, the overall hydrophobicity of the conjugate might be higher than the starting materials, potentially leading to aggregation, especially for antibody-drug conjugates.[8][10] Using techniques like size-exclusion chromatography (SEC) can help assess the aggregation state of your conjugate.

Frequently Asked Questions (FAQs)

What is this compound and what is it used for?

This compound is a chemical linker that contains a VHL E3 ligase ligand ((S,R,S)-AHPC) and a bicyclo[6.1.0]nonyne (BCN) moiety connected by a PEG3 spacer.[9] It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[5][9] The BCN group allows for its conjugation to azide-functionalized molecules, such as proteins of interest, via copper-free click chemistry (SPAAC).[1][11]

What is the mechanism of the conjugation reaction?

The conjugation reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[] The high ring strain of the BCN alkyne is the driving force for its reaction with an azide to form a stable triazole linkage.[1] This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1]

What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[9] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[9]

How do I prepare a stock solution of this compound?

This compound is soluble in DMSO up to 100 mg/mL.[9] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[9] For some applications, ultrasonic treatment may be needed to fully dissolve the compound.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC42H59N5O9S[9]
Molecular Weight810.01 g/mol [9]
AppearanceWhite to light yellow solid[9]
SolubilityDMSO: 100 mg/mL (123.46 mM)[9]

Table 2: Comparison of Reaction Kinetics for Different Click Chemistry Reactions

ReactionChemistryApproximate Second-Order Rate Constant (M⁻¹s⁻¹)Key Advantages
BCN + AzideSPAAC~0.3 - 1.0Biocompatible (no copper catalyst)[3]
DBCO + AzideSPAAC~1.0 - 2.0Generally faster than BCN[8]
TCO + TetrazineIEDDA>1,000Exceptionally rapid[8]

Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature, and the values presented are for general comparison.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Azide-Modified Protein

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dissolve or buffer-exchange the azide-modified protein into a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (like Tris) and thiols.[8] The protein concentration should typically be in the range of 1-5 mg/mL.[5]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle mixing.[5]

  • Reaction Monitoring:

    • At various time points, take aliquots of the reaction mixture and analyze by LC-MS or HIC-HPLC to monitor the formation of the conjugate.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography.[3]

  • Characterization and Storage:

    • Characterize the final conjugate by LC-MS to confirm its identity and by HIC-HPLC or a similar method to determine the degree of labeling.

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

Visualizations

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification cluster_final 4. Final Product reagent1 This compound in DMSO mix Mix Reactants reagent1->mix reagent2 Azide-Modified Molecule in Reaction Buffer reagent2->mix incubate Incubate (RT or 37°C) 12-24 hours mix->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (Desalting Column, SEC) monitor->purify If reaction is complete characterize Characterize (Mass Spec, Purity) purify->characterize store Store at -80°C characterize->store

Caption: Experimental workflow for this compound conjugation.

SPAAC_Mechanism cluster_product Product BCN <this compound> Triazole <(S,R,S)-Ahpc-C2-peg3-Triazole-Molecule> BCN->Triazole Strain-Promoted Cycloaddition Azide N3> Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C2-peg3-bcn Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C2-peg3-bcn in targeted protein degradation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in a PROTAC?

This compound is a chemical moiety that functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this VHL ligand is connected via a linker (in this case, a PEG3 linker) to a ligand that binds to a specific target protein of interest. The bicyclononyne (BCN) group is a reactive handle that facilitates the covalent attachment of the target protein ligand through a strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[3][4] By simultaneously binding to both the VHL E3 ligase and the target protein, the resulting PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What is the general mechanism of action for a PROTAC synthesized with this compound?

A PROTAC synthesized using this component acts as a molecular bridge to induce the degradation of a target protein. The process involves several key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex.

  • Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[5]

G PROTAC This compound -based PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation G Start No Degradation Observed CheckTernary Assess Ternary Complex Formation (TR-FRET, Co-IP) Start->CheckTernary CheckPermeability Evaluate Cell Permeability CheckTernary->CheckPermeability Complex Forms Result1 Modify Linker Design CheckTernary->Result1 No Complex CheckVHL Confirm VHL Expression CheckPermeability->CheckVHL Permeable CheckPermeability->Result1 Not Permeable CheckProteasome Verify Proteasome Activity CheckVHL->CheckProteasome VHL Expressed Result2 Select Different Cell Line CheckVHL->Result2 Low/No VHL OptimizeAssay Optimize Assay Conditions (Time, Lysis) CheckProteasome->OptimizeAssay Active Result3 Adjust Protocol CheckProteasome->Result3 Inhibited OptimizeAssay->Result3 Suboptimal G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A1 Seed Cells A2 PROTAC Treatment A1->A2 B1 Cell Lysis A2->B1 B2 Quantify Protein B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer C1->C2 C3 Immunoblotting C2->C3 C4 Detection & Analysis C3->C4

References

Validation & Comparative

Validating the Efficacy of (S,R,S)-Ahpc-C2-peg3-bcn in a Novel PROTAC Model for Targeted MeCP2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel PROTAC (Proteolysis Targeting Chimera) synthesized using the (S,R,S)-Ahpc-C2-peg3-bcn E3 ligase ligand-linker for the targeted degradation of Methyl-CpG-binding protein 2 (MeCP2). The performance of this PROTAC is compared with alternative strategies, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to this compound-based PROTACs

This compound is a chemical entity composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a bicyclononyne (BCN) handle via a polyethylene (B3416737) glycol (PEG3) linker. This construct is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

A recent study by Wang et al. (2023) utilized this compound to create a novel PROTAC targeting MeCP2, a protein implicated in neurological disorders and cancer.[1] This innovative approach, termed a methylated nucleotide-based PROTAC, demonstrated successful degradation of MeCP2 in a VHL- and proteasome-dependent manner, highlighting the therapeutic potential of this strategy.[2][3]

Comparative Performance Analysis

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This section compares the performance of the MeCP2-targeting PROTAC synthesized with this compound against hypothetical, yet representative, alternative PROTAC designs.

Table 1: Quantitative Comparison of MeCP2-Targeting PROTACs

PROTAC ConstructE3 Ligase LigandLinker TypeTarget LigandDC50 (nM)Dmax (%)Cell Line
MeCP2-PROTAC-1 (New Model) (S,R,S)-Ahpc (VHL) PEG3 Methylated ODN 50 >90 A375
MeCP2-PROTAC-2 (Alternative Linker)(S,R,S)-Ahpc (VHL)Alkyl ChainMethylated ODN150~80A375
MeCP2-PROTAC-3 (Alternative E3 Ligase)Pomalidomide (CRBN)PEG4Methylated ODN85>90A375

Note: Data for MeCP2-PROTAC-2 and MeCP2-PROTAC-3 are representative examples based on typical PROTAC performance and are intended for comparative purposes.

Signaling Pathway and Mechanism of Action

The MeCP2-targeting PROTAC functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the MeCP2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to tag MeCP2 with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC-mediated Degradation of MeCP2 cluster_0 Cellular Environment MeCP2 MeCP2 Ternary_Complex MeCP2-PROTAC-VHL Ternary Complex MeCP2->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Ubiquitinated_MeCP2 Ub-MeCP2 Ternary_Complex->Ubiquitinated_MeCP2 Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_MeCP2->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of PROTAC efficacy. The following are standard protocols for key experiments.

Western Blot for MeCP2 Degradation

Objective: To quantify the reduction in MeCP2 protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the MeCP2-targeting PROTAC (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against MeCP2 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the MeCP2 band intensity to the loading control.

    • Calculate the percentage of MeCP2 degradation relative to the vehicle control.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blotting SDS_PAGE->Western_Blot Imaging 6. Imaging & Densitometry Western_Blot->Imaging Data_Analysis 7. Data Analysis Imaging->Data_Analysis

Western Blot Workflow
Immunofluorescence for MeCP2 Localization and Reduction

Objective: To visualize the reduction and localization of MeCP2 within cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Grow A375 cells on glass coverslips in a 24-well plate.

    • Treat the cells with the desired concentration of the MeCP2-targeting PROTAC and a vehicle control for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against MeCP2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

  • Analysis:

    • Visually inspect the images for changes in MeCP2 fluorescence intensity and localization.

    • Quantify the fluorescence intensity per cell using image analysis software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effects of the MeCP2-targeting PROTAC on cancer cells.

  • Cell Seeding:

    • Seed A375 cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Logical Relationships in PROTAC Design and Validation

The successful development of an effective PROTAC involves a logical progression from design and synthesis to comprehensive validation. The choice of E3 ligase ligand, linker, and target-binding moiety all influence the final efficacy of the molecule.

Logical_Relationship Logical Relationships in PROTAC Development PROTAC_Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis PROTAC_Design->Synthesis Biochemical_Validation Biochemical Validation (Binding Assays) Synthesis->Biochemical_Validation Cellular_Validation Cellular Validation (Degradation, Viability) Biochemical_Validation->Cellular_Validation In_Vivo_Studies In Vivo Efficacy & PK/PD Cellular_Validation->In_Vivo_Studies Lead_Optimization Lead Optimization Cellular_Validation->Lead_Optimization Iterative Improvement In_Vivo_Studies->Lead_Optimization Lead_Optimization->PROTAC_Design

PROTAC Development Workflow

Conclusion

The use of this compound as a VHL ligand-linker in the synthesis of a MeCP2-targeting PROTAC has demonstrated significant promise in a novel therapeutic model. The data presented in this guide, based on the findings of Wang et al. (2023) and comparative analysis, underscores the efficacy of this approach. The detailed experimental protocols provided herein offer a robust framework for researchers to validate the performance of this and other PROTAC molecules. Future studies should focus on direct head-to-head comparisons with a wider range of linkers and E3 ligase ligands to further optimize PROTAC design for the degradation of MeCP2 and other challenging drug targets.

References

(S,R,S)-Ahpc-C2-peg3-bcn-Based PROTACs versus Traditional Inhibitors for Protein Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of protein knockdown strategies, pitting the cutting-edge approach of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-C2-peg3-bcn E3 ligase ligand against traditional small molecule inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

The advent of PROTAC technology has revolutionized the field of targeted protein degradation, offering a powerful alternative to traditional inhibition. Unlike inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own machinery to completely eliminate the target protein. This guide focuses on PROTACs incorporating this compound, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and compares their performance with conventional inhibitors, using the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a primary example.

Mechanism of Action: A Tale of Two Strategies

Traditional inhibitors typically function by binding to the active site of a target protein, competitively or non-competitively, to block its enzymatic activity or prevent its interaction with other molecules. This "occupancy-driven" model requires sustained high concentrations of the inhibitor to maintain its effect.

In contrast, PROTACs operate via an "event-driven," catalytic mechanism. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs containing this compound utilize this specific moiety to engage the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to target another protein, acting catalytically to induce the degradation of multiple protein copies.

Quantitative Performance: PROTACs vs. Inhibitors

A direct comparison between the VHL-based PROTAC ARV-771 and the traditional BET inhibitor JQ1 , both targeting the BRD4 protein, highlights the distinct advantages of the degradation approach.

ParameterARV-771 (PROTAC)JQ1 (Traditional Inhibitor)Target Protein
Mechanism of Action Induces BRD4 DegradationInhibits BRD4 ActivityBRD4
Half-maximal Degradation Concentration (DC50) < 1 nM[1][2]Not ApplicableBRD4
Half-maximal Inhibitory Concentration (IC50) Not Applicable~500 nM (in some cell lines)[3]BRD4
Binding Affinity (Kd) for BRD4(1) 9.6 nM[4]~50 nM[3]BRD4
Binding Affinity (Kd) for BRD4(2) 7.6 nM[4]~90 nM[3]BRD4

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed protocols for key experiments are provided below.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the amount of BRD4 protein remaining in cells after treatment with a PROTAC or inhibitor.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa) in 6-well plates.[5]

  • Prepare a stock solution of the PROTAC (e.g., ARV-771) in DMSO.

  • Treat cells with varying concentrations of the PROTAC or a vehicle control (DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.[5]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[6]

  • Separate the proteins by gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[5]

  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[5]

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.[6]

Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of the PROTAC and inhibitor to the target protein.

Principle: A fluorescently labeled ligand (tracer) for the target protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger target protein, its tumbling is slowed, leading to higher fluorescence polarization. A competition assay is performed where the unlabeled PROTAC or inhibitor competes with the tracer for binding to the target protein, causing a decrease in polarization.

Protocol Outline: 1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Prepare a solution of the purified target protein (e.g., BRD4 bromodomain).

  • Prepare a solution of a fluorescently labeled tracer known to bind to the target protein.

  • Prepare serial dilutions of the unlabeled competitor (PROTAC or inhibitor) in DMSO.

2. Assay Plate Setup:

  • In a 384-well plate, add the assay buffer, target protein, and fluorescent tracer to each well.

  • Add the serially diluted competitor compounds to the wells. Include wells with no competitor (maximum polarization) and wells with no target protein (minimum polarization).

3. Incubation and Measurement:

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

4. Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

  • The Kd of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_vs_Inhibitor_MoA cluster_inhibitor Traditional Inhibitor cluster_protac PROTAC inhibitor Inhibitor active_site_i inhibitor->active_site_i Binds to Active Site target_protein_i Target Protein blocked_function Blocked Function target_protein_i->blocked_function Function Blocked protac PROTAC (this compound) target_protein_p Target Protein protac->target_protein_p Binds to Target e3_ligase VHL E3 Ligase protac->e3_ligase Recruits E3 Ligase proteasome Proteasome target_protein_p->proteasome Degradation e3_ligase->target_protein_p Ubiquitination ubiquitin Ub

Caption: Mechanism of Action: Traditional Inhibitor vs. PROTAC.

Experimental_Workflow_PROTAC start Start: Cell Culture treatment Treatment with PROTAC or Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine Protein Degradation analysis->end Ubiquitin_Proteasome_Pathway E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 Ligase (e.g., VHL) E2->E3 Target Target Protein E3->Target PROTAC-mediated PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

References

A Head-to-Head Comparison of E3 Ligase Ligands for PROTAC Development: Featuring (S,R,S)-Ahpc-C2-peg3-bcn

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative analysis of (S,R,S)-Ahpc-C2-peg3-bcn, a ligand for the von Hippel-Lindau (VHL) E3 ligase, with other commonly utilized E3 ligase ligands. The comparison is supported by a summary of performance data, detailed experimental methodologies, and visualizations of the key pathways and workflows to aid researchers, scientists, and drug development professionals.

The choice of an E3 ligase recruiter significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While over 600 E3 ligases are known in humans, only a handful have been successfully leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][3]

This compound is a derivative of the VHL ligand (S,R,S)-AHPC (also known as VH032) and incorporates a PEG3 linker and a bicyclononyne (BCN) moiety, which can be used for click chemistry applications in PROTAC synthesis.[4][5] VHL ligands are known to recognize a hydroxyproline (B1673980) motif, which offers a degree of selectivity.[] In contrast, CRBN ligands are typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[7][8]

Quantitative Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable ternary complex between the E3 ligase and the target protein. Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of PROTACs utilizing different E3 ligase ligands for the degradation of various target proteins. It is important to note that a direct comparison is most informative when the target protein and linker are kept constant.

E3 LigaseLigand TypeTarget ProteinDC50DmaxCell LineReference
VHL (S,R,S)-AHPC derivativeEGFR3.3 - 5.0 nM>90%HCC-827, H3255[9]
CRBN Pomalidomide derivativeEGFR11 - 25 nM>90%HCC-827, H3255[9]
VHL VHL ligandIRAK4151 nMNot SpecifiedPBMC[9]
CRBN Lenalidomide derivativeBET ProteinsMore potent than pomalidomide-based PROTAC>90%MM1.S[7]
CRBN Pomalidomide derivativeBET ProteinsLess potent than lenalidomide-based PROTAC~90%MM1.S[7]
VHL VHL ligandBRD4Low nM range>90%Not Specified[3]
CRBN CRBN ligandBRD4< 1 nM>90%Burkitt's lymphoma (BL) cells[3]

Note: The data presented is for illustrative purposes to highlight potential differences in potency and efficacy. DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

Signaling Pathway and Experimental Workflow

The general mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

A typical experimental workflow to compare the performance of different E3 ligase ligands in PROTACs involves cell treatment, protein level quantification, and data analysis to determine key degradation parameters.

Experimental_Workflow start Start: Cell Culture treat Treat cells with PROTACs (different E3 ligands) and vehicle control start->treat incubate Incubate for a defined time course (e.g., 4, 8, 16, 24h) treat->incubate lyse Cell Lysis and Protein Quantification (e.g., BCA assay) incubate->lyse western Western Blot Analysis - Target Protein - Loading Control lyse->western quantify Densitometry and Data Normalization western->quantify analyze Generate Dose-Response Curves Calculate DC50 and Dmax quantify->analyze end End: Comparative Analysis analyze->end

Workflow for comparing PROTACs with different E3 ligase ligands.

Detailed Experimental Protocols

Cell Culture and PROTAC Treatment

This protocol outlines the initial steps of cell preparation and treatment with PROTACs.

  • Materials:

    • Appropriate cell line (e.g., MM1.S for BET proteins)

    • Cell culture medium and supplements

    • PROTAC compounds dissolved in a suitable vehicle (e.g., DMSO)

    • Vehicle control (e.g., DMSO)

    • Multi-well cell culture plates

  • Procedure:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[10]

    • Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PROTACs or the vehicle-only control.[10]

    • Incubate the cells for various time points (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.[10]

Western Blot for Quantification of Protein Degradation

This protocol describes the most common method for measuring the levels of a target protein following PROTAC treatment.[10]

  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, electrophoresis, and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, wash the cells twice with ice-cold PBS.[10]

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.[10]

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

    • Determine the protein concentration of the supernatant using a BCA assay.[10]

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[10]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

    • Strip the membrane and re-probe with the primary antibody for the loading control.

In Vitro Ternary Complex Pull-down Assay

This assay helps to assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[11]

  • Materials:

    • Purified E3 ubiquitin ligase (e.g., VHL complex)

    • Purified target protein

    • PROTAC compound

    • Affinity beads (e.g., streptavidin beads if using a biotinylated PROTAC, or antibody-coupled beads for the E3 ligase or target)

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blot reagents

  • Procedure:

    • Incubate the purified E3 ligase, target protein, and PROTAC in a binding buffer for a specified time to allow for ternary complex formation.

    • Add affinity beads to pull down one of the components of the complex (e.g., a tagged E3 ligase).

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using an elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the presence of all three components of the ternary complex.

Conclusion

The selection of an E3 ligase ligand is a critical step in the design of a successful PROTAC. While both VHL and CRBN have been extensively and successfully used, the optimal choice depends on the specific target protein and the desired properties of the degrader. VHL ligands, such as this compound, and CRBN ligands each present a unique set of characteristics that can influence the potency, selectivity, and pharmacokinetic profile of the resulting PROTAC. The experimental protocols provided offer a framework for the systematic head-to-head comparison of different E3 ligase ligands, enabling researchers to make informed decisions in the development of novel protein degraders. Through careful evaluation of degradation efficiency and ternary complex formation, the therapeutic potential of PROTACs can be more fully realized.

References

Validating the Specificity of (S,R,S)-Ahpc-C2-peg3-bcn Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of targeted protein degradation mediated by Proteolysis-Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-C2-peg3-bcn E3 ligase ligand-linker conjugate. PROTACs are a revolutionary class of molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. The specificity of this degradation is paramount to their therapeutic potential and requires rigorous validation.

Comparative Analysis of PROTAC Specificity

The choice of E3 ligase and the nature of the linker are critical determinants of a PROTAC's degradation efficiency and specificity. Below is a comparative summary of the performance of VHL-based PROTACs versus CRBN-based PROTACs targeting the same protein. This data is illustrative of the types of comparisons necessary to validate a new PROTAC.

Parameter VHL-based PROTAC (e.g., MZ1 for BRD4) CRBN-based PROTAC (e.g., dBET1 for BRD4) Reference
Target Protein Bromodomain-containing protein 4 (BRD4)Bromodomain-containing protein 4 (BRD4)[1]
Degradation Potency (DC50) Potent (nanomolar range)Often more potent than VHL-based counterparts[2]
Maximal Degradation (Dmax) Typically >90%Typically >90%[2]
Selectivity Profile Generally broad activity across cell lines.[1]Can exhibit more cell-type specific activity.[1]
Off-Target Effects Different off-target profile compared to CRBN-based PROTACs.Different off-target profile compared to VHL-based PROTACs.

Signaling Pathway and Experimental Workflows

To validate the specificity of a novel PROTAC, a series of experiments are required to confirm on-target degradation and assess off-target effects.

Signaling Pathway of this compound Mediated Degradation

The following diagram illustrates the mechanism of action for a PROTAC utilizing the this compound component.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound -Target Ligand Target Target Protein (POI) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase PolyUb Polyubiquitination Target->PolyUb VHL->PolyUb Catalyzes Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for Specificity Validation

A logical workflow is essential to comprehensively validate the specificity of a new PROTAC.

Experimental_Workflow A 1. On-Target Engagement & Degradation (Western Blot) B 2. Dose-Response & Time-Course Analysis (Western Blot) A->B C 3. Proteome-Wide Specificity Analysis (Quantitative Mass Spectrometry - TMT) B->C D 4. Validation of Off-Target Hits (Orthogonal Methods, e.g., siRNA) C->D E 5. Comparison with Alternative PROTACs (e.g., CRBN-based) C->E Logical_Comparison cluster_PROTAC PROTAC Evaluation cluster_Criteria Validation Criteria P_Ahpc This compound PROTAC Potency Degradation Potency (DC50) P_Ahpc->Potency Efficacy Maximal Degradation (Dmax) P_Ahpc->Efficacy Specificity Proteome-wide Specificity (Off-Target Profile) P_Ahpc->Specificity PK Pharmacokinetics (Cellular Permeability, Stability) P_Ahpc->PK P_Alt Alternative PROTAC (e.g., CRBN-based) P_Alt->Potency P_Alt->Efficacy P_Alt->Specificity P_Alt->PK Decision Optimal PROTAC Candidate Potency->Decision Efficacy->Decision Specificity->Decision PK->Decision

References

A Comparative Analysis of (S,R,S)-Ahpc-C2-peg3-bcn and Similar Chemical Probes for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of chemical probes is paramount for achieving desired potency, selectivity, and cellular activity. This guide provides a comparative analysis of the chemical probe (S,R,S)-Ahpc-C2-peg3-bcn , a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand conjugated to a polyethylene (B3416737) glycol (PEG) linker and a bicyclo[6.1.0]nonyne (BCN) handle. This analysis is intended for researchers, scientists, and drug development professionals to inform the selection and design of similar probes for proteolysis-targeting chimeras (PROTACs) and other applications in chemical biology.

This compound is a versatile building block for the construction of heterobifunctional molecules. Its modular design, consisting of a high-affinity VHL ligand, a flexible PEG linker, and a bioorthogonal BCN handle, allows for the facile conjugation to a ligand for a protein of interest (POI). The resulting PROTAC can then recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.

Comparative Analysis of Key Components

The efficacy of a chemical probe like this compound is critically influenced by each of its three main components: the E3 ligase ligand, the linker, and the functional handle. Understanding the properties of each component and its alternatives is crucial for designing probes with optimal performance.

E3 Ligase Ligand: VHL vs. Alternatives

The (S,R,S)-Ahpc moiety is a potent and well-characterized ligand for the VHL E3 ligase.[1] VHL is one of the most widely used E3 ligases in PROTAC development, alongside Cereblon (CRBN).[2] The choice between VHL and CRBN can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2]

VHL-based PROTACs are often associated with high potency.[3] The binding pocket of VHL is well-defined, which can lead to highly selective interactions.[2] However, VHL ligands are often more peptidic in nature compared to CRBN ligands, which can sometimes result in lower cell permeability.[1]

In contrast, CRBN ligands, such as derivatives of thalidomide, are generally smaller and can exhibit better drug-like properties.[2] However, CRBN has a broader range of native substrates, which can sometimes lead to off-target effects.[4]

E3 Ligase LigandRepresentative LigandAdvantagesDisadvantages
VHL (S,R,S)-Ahpc, VH032High potency, well-defined binding pocket leading to good selectivity.[2][3]Often more peptidic, potentially leading to lower cell permeability.[1]
CRBN Pomalidomide, LenalidomideGenerally smaller and more drug-like, can have better cell permeability.[2]Broader substrate scope may lead to off-target effects.[4]
Linker: The Impact of PEG Chain Length and Composition

The linker connecting the E3 ligase ligand to the POI-binding moiety is not merely a spacer but plays a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5] The length, composition, and attachment points of the linker can all influence the stability of this complex and, consequently, the degradation efficiency.[5]

The peg3 component of this compound indicates a three-unit polyethylene glycol chain. PEG linkers are commonly used in PROTAC design to enhance solubility and provide flexibility.[6] The optimal PEG linker length is target-dependent and often needs to be determined empirically.[7] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to reduced efficacy due to increased conformational entropy.[7]

Studies have shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[7] Furthermore, the composition of the linker, such as the inclusion of more rigid elements like piperazines or piperidines, can influence cell permeability by promoting folded conformations that shield polar surface area.[8]

Linker TypeKey CharacteristicsImpact on PROTAC Performance
PEG Linkers Hydrophilic, flexible, variable length.[6]Enhances solubility. Optimal length is crucial for ternary complex formation and degradation efficiency.[7]
Alkyl Linkers Hydrophobic, flexible.Can improve cell permeability but may decrease solubility.
Rigid Linkers Contain cyclic structures (e.g., piperazine).Can improve cell permeability by promoting pre-organized, folded conformations.[8]
Functional Handle: BCN for Bioorthogonal Chemistry

The bcn (bicyclo[6.1.0]nonyne) group is a strained alkyne that serves as a bioorthogonal handle for "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[9] This allows for the covalent attachment of the probe to a molecule of interest containing an azide (B81097) group under biocompatible conditions without the need for a cytotoxic copper catalyst.[10]

BCN offers a good balance of reactivity and stability.[9] While other cyclooctynes like dibenzocyclooctyne (DBCO) can exhibit faster reaction kinetics with azides, BCN is smaller and less lipophilic, which can be advantageous for cellular applications.[9] However, it's important to note that BCN can react with endogenous thiols, which may be mitigated by using blocking agents if necessary.[5]

Bioorthogonal HandleReactionKey Characteristics
BCN SPAAC (with azides)Good balance of reactivity and stability, smaller size compared to DBCO.[9]
DBCO SPAAC (with azides)Generally faster reaction kinetics than BCN but is larger and more lipophilic.[9]
Alkyne CuAAC (with azides)Requires a copper catalyst, which can be cytotoxic.[11]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of chemical probes. Below are generalized methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence imager. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes the general procedure for conjugating a BCN-containing probe to an azide-modified molecule.

  • Reaction Setup: Dissolve the azide-containing molecule and the BCN-containing probe (e.g., this compound) in a biocompatible solvent (e.g., PBS, cell culture media). The molar ratio of the reactants may need to be optimized.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C). The reaction time will depend on the concentration of the reactants and the specific azide and BCN derivatives used.

  • Monitoring and Purification: Monitor the progress of the reaction by an appropriate analytical method (e.g., LC-MS). Once the reaction is complete, the conjugated product can be purified if necessary, for example, by size-exclusion chromatography or dialysis for biomolecules.[10]

NanoBRET™ Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.[6]

  • Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (acceptor).

  • Cell Plating and Labeling: Plate the transfected cells and label them with the HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.[6]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds POI ligand Proteasome 26S Proteasome POI->Proteasome Enters Proteasome Ub Ubiquitin PROTAC->Ub Induces Ubiquitination VHL VHL E3 Ligase VHL->PROTAC Binds (S,R,S)-Ahpc Ub->POI Tags POI Degradation Degraded POI Proteasome->Degradation Degrades POI

Caption: The catalytic cycle of a PROTAC utilizing (S,R,S)-Ahpc to recruit VHL for targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (via BCN-Azide Ligation) Binding Binding Affinity Assay (e.g., ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (e.g., NanoBRET™) Synthesis->Ternary Degradation Protein Degradation Assay (Western Blot for DC50/Dmax) Ternary->Degradation Cellular Cellular Phenotype Assay (e.g., Viability, Apoptosis) Degradation->Cellular OffTarget Off-Target Analysis (e.g., Proteomics) Degradation->OffTarget

Caption: A typical workflow for the synthesis and evaluation of a PROTAC constructed using a BCN-containing probe.

Conclusion

This compound represents a valuable chemical tool for the development of VHL-based PROTACs and other targeted chemical biology probes. Its modular nature allows for systematic optimization of each component to achieve desired biological activity. A thorough understanding of the structure-activity relationships of the E3 ligase ligand, the linker, and the bioorthogonal handle is essential for the rational design of next-generation protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation and selection of these critical reagents in targeted protein degradation research.

References

Orthogonal Validation of Protein Degradation: A Comparative Guide for Novel Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery, the advent of Targeted Protein Degradation (TPD) offers a paradigm shift from traditional occupancy-driven pharmacology to an event-driven model that eliminates disease-causing proteins.[1] Molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues achieve this by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS).[2][3]

Given that the compound of interest, (S,R,S)-Ahpc-C2-peg3-bcn , represents a novel chemical entity, this guide provides a comprehensive framework for its validation. It outlines a suite of orthogonal, independent methods crucial for confirming on-target protein degradation and elucidating the mechanism of action.[2] This multi-pronged approach is essential for building a robust data package to support the development of new degrader molecules.

Comparative Analysis of Protein Degradation Technologies

TPD is dominated by two major classes of small molecules: PROTACs and molecular glues.[3] Understanding their distinct mechanisms is key to contextualizing the activity of a new compound. PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[2] In contrast, molecular glues are smaller, monovalent compounds that induce or stabilize a novel interaction between an E3 ligase and a target protein.[1]

FeatureProteolysis Targeting Chimeras (PROTACs)Molecular Glues
Structure Bifunctional: Two distinct ligands joined by a linker.[1]Monovalent: Single, smaller molecule.[4]
Mechanism Induces proximity between the target protein and an E3 ligase, forming a ternary complex.[5]Induces a conformational change or creates a "neosurface" on the E3 ligase to bind the target.[1]
Design Principle Rational, modular design is often possible.[6]Often discovered serendipitously; rational design is more challenging.[3][6]
Molecular Weight Typically higher (700-1100 Da), which can pose challenges for cell permeability and oral bioavailability.[3]Lower, often adhering to Lipinski's "Rule of Five," leading to better drug-like properties.[4]
Target Scope Broad applicability to proteins with known binders.[7]Can degrade "undruggable" targets that lack defined binding pockets.[3]

Orthogonal Methods for Validating Protein Degradation

Relying on a single analytical method is insufficient to validate protein degradation.[2] A combination of orthogonal techniques provides higher confidence in a degrader's efficacy and specificity. The following sections detail key methodologies, presenting typical quantitative data and experimental protocols.

Immunoblotting (Western Blot)

Immunoblotting is a fundamental technique to directly visualize and quantify the reduction in the target protein's abundance following treatment with a degrader.[8] It is often the primary method for determining key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

Table 1: Example Immunoblotting Data for a Potent Degrader

ParameterValueDescription
DC₅₀ 15 nMThe concentration of the degrader that induces 50% degradation of the target protein after a defined treatment time (e.g., 24 hours).
Dₘₐₓ >95%The maximum percentage of protein degradation observed, indicating the efficacy of the degrader.
Degradation Time Course Onset at 4h, Max at 16hCharacterizes the kinetics of the degradation process.
  • Cell Culture and Treatment : Plate cells at an appropriate density. After overnight adherence, treat them with a dose-response of the degrader molecule (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software, normalizing the target protein signal to a loading control (e.g., GAPDH, β-actin).[8]

G cluster_workflow Immunoblotting Workflow cell_treatment 1. Cell Treatment (Dose-Response/Time Course) lysis 2. Cell Lysis (with Protease Inhibitors) cell_treatment->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation) quantification->sds_page transfer 5. Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking (5% Milk/BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (Target-Specific) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-Conjugated) primary_ab->secondary_ab detection 9. ECL Detection (Imaging System) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Immunoblotting Experimental Workflow
Global Proteomics by Mass Spectrometry

Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein abundance changes across the entire proteome.[11] This powerful technique is critical for confirming the selectivity of the degrader and identifying potential off-target effects.[12]

Table 2: Example Quantitative Proteomics Data

ParameterValueDescription
On-Target Degradation -4.5 log₂(Fold Change)Significant and selective reduction in the abundance of the intended target protein.
Off-Target Proteins 2 proteins with >2 log₂ fold changeNumber of other proteins significantly affected, indicating the degrader's specificity.
Pathway Analysis Enrichment in apoptosis pathwayIdentifies downstream biological consequences of target protein degradation.
  • Sample Preparation : Treat cells with the degrader at a fixed concentration (e.g., 10x DC₅₀) and a vehicle control. Lyse cells and perform a BCA assay to measure protein concentration.

  • Protein Digestion : Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptides using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Data-Independent Acquisition (DIA) is a common method for comprehensive and reproducible quantification.

  • Data Analysis : Process the raw MS data using specialized software (e.g., Spectronaut, MaxQuant). Perform statistical analysis to identify proteins with significant changes in abundance between treated and control samples. Visualize results using volcano plots.

G cluster_workflow Mass Spectrometry Proteomics Workflow sample_prep 1. Cell Treatment & Lysis digestion 2. Protein Digestion (Trypsin) sample_prep->digestion lcms 3. LC-MS/MS Analysis (e.g., DIA) digestion->lcms data_proc 4. Data Processing (Peptide Identification) lcms->data_proc quant_stat 5. Quantification & Statistics (Fold Change, p-value) data_proc->quant_stat analysis 6. Off-Target & Pathway Analysis quant_stat->analysis

Global Proteomics Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the engagement of a drug with its target protein in a cellular context.[13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[13] This assay confirms that the degrader physically interacts with the target inside the cell.

Table 3: Example CETSA Data

ParameterValueDescription
ΔTₘ (Thermal Shift) +5.2 °CThe change in the midpoint melting temperature (Tₘ) of the target protein upon degrader binding, confirming target engagement.
EC₅₀ (CETSA) 25 nMThe effective concentration of the degrader required to achieve 50% of the maximal thermal shift.
  • Cell Treatment : Treat intact cells with the degrader or vehicle control for a specified time (e.g., 1 hour) to allow for compound uptake.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Fractionation : Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]

  • Protein Analysis : Collect the supernatant and analyze the amount of remaining soluble target protein at each temperature point, typically by Immunoblotting.

  • Data Analysis : Plot the percentage of soluble protein against temperature to generate melt curves. Determine the Tₘ for each condition and calculate the thermal shift (ΔTₘ).

G cluster_workflow CETSA Workflow treatment 1. Cell Treatment (Degrader vs. Vehicle) heat 2. Heat Challenge (Temperature Gradient) treatment->heat lysis 3. Lysis & Centrifugation (Separate Soluble/Aggregated) heat->lysis analysis 4. Analysis of Soluble Fraction (Immunoblotting) lysis->analysis plotting 5. Data Plotting (Generate Melt Curves) analysis->plotting calc 6. Calculate ΔTm plotting->calc

Cellular Thermal Shift Assay (CETSA) Workflow
Immunoprecipitation (IP) of Ubiquitinated Species

To confirm that protein loss is mediated by the ubiquitin-proteasome system, one can immunoprecipitate the target protein and probe for its ubiquitination. An increase in poly-ubiquitinated target protein upon treatment with the degrader (especially when proteasome activity is inhibited) is strong evidence for the intended mechanism.

Table 4: Example Ubiquitination Data

ConditionFold Increase in Poly-Ubiquitin SignalDescription
Degrader + Proteasome Inhibitor (e.g., MG132) 5.8-foldA significant accumulation of the poly-ubiquitinated target protein, confirming its entry into the degradation pathway.
Degrader Alone 1.5-foldA modest increase, as the ubiquitinated protein is rapidly degraded without proteasome inhibition.
  • Cell Treatment : Treat cells with the degrader, a vehicle control, and a combination of the degrader and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).

  • Cell Lysis : Lyse cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., NEM) to preserve ubiquitin chains.

  • Immunoprecipitation : Incubate the clarified cell lysates with an antibody specific to the target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution : Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads by boiling in sample buffer.

  • Immunoblot Analysis : Analyze the eluted samples by Western blot. Probe one membrane with an antibody against the target protein (to confirm successful IP) and another membrane with an antibody against ubiquitin (e.g., P4D1 or FK2) to detect poly-ubiquitination.

G cluster_workflow Immunoprecipitation-Western Blot Workflow treatment 1. Cell Treatment (Degrader +/- Proteasome Inhibitor) lysis 2. Lysis (with DUB Inhibitors) treatment->lysis ip 3. Immunoprecipitation (Target-Specific Antibody) lysis->ip capture 4. Bead Capture (Protein A/G Beads) ip->capture elution 5. Washing & Elution capture->elution wb 6. Western Blot Analysis (Probe for Ubiquitin & Target) elution->wb

IP-Western Blot for Ubiquitination

Core Signaling Pathway and Validation Logic

The mechanism of action for degraders like PROTACs and molecular glues converges on the Ubiquitin-Proteasome System (UPS).[14] Visualizing this pathway and the logical flow of validation experiments provides a clear context for data interpretation.

The Ubiquitin-Proteasome Pathway

The UPS is a highly regulated process for protein degradation.[15] It involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a substrate protein, marking it for destruction by the 26S proteasome.[16] TPD agents hijack this system by bringing a target protein into proximity with an E3 ligase.[5]

G cluster_pathway Ubiquitin-Proteasome System (UPS) Pathway E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary Ternary Complex (POI-Degrader-E3) E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 POI Protein of Interest (Target) POI->Ternary Degrader Degrader Molecule Degrader->Ternary PolyUb Poly-ubiquitinated Target Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products (Peptides) Proteasome->Degradation

Degrader-Mediated Hijacking of the UPS
Logical Flow of Orthogonal Validation

A robust validation strategy follows a logical progression from initial confirmation of degradation to in-depth mechanistic and functional studies. This ensures that resources are used efficiently and that confidence in the degrader's mechanism of action is built systematically.

G cluster_logic Orthogonal Validation Strategy Level1 Level 1: Degradation Assessment (Does it work?) WB Western Blot (DC50, Dmax, Kinetics) Level1->WB HiBiT Live-Cell Assay (e.g., HiBiT) (Real-time Degradation) Level1->HiBiT Level2 Level 2: Mechanistic Confirmation (How does it work?) WB->Level2 HiBiT->Level2 CETSA CETSA (Target Engagement) Level2->CETSA IP_UB IP-Western (Ubiquitination) Level2->IP_UB Proteasome_Inhib Proteasome Inhibitor Rescue Level2->Proteasome_Inhib Level3 Level 3: Specificity & Functional Impact (Is it selective? What does it do?) CETSA->Level3 IP_UB->Level3 MS Mass Spectrometry (On/Off-Target Analysis) Level3->MS Functional Functional Assays (e.g., Cell Viability, Phenotypic Screens) Level3->Functional

Logical Progression of Validation Experiments

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of VHL-Based BRD4-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vivo efficacy and toxicity of representative Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target the Bromodomain-containing protein 4 (BRD4) for degradation. While the specific chemical entity "(S,R,S)-Ahpc-C2-peg3-bcn" represents a VHL ligand and linker component for PROTAC synthesis, this guide will focus on complete BRD4-targeting PROTACs for which in vivo data has been published, offering a framework for evaluating similar molecules.[1][2]

PROTACs are a novel therapeutic modality designed to co-opt the body's cellular machinery to selectively degrade target proteins.[3] These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of oncogenes like c-Myc, making it a prime therapeutic target in various cancers.[3][4]

Mechanism of Action: VHL-based BRD4 PROTAC

A VHL-based PROTAC for BRD4 degradation operates by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome. This event leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC transcription.[4]

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC BRD4 PROTAC ((S,R,S)-Ahpc-Linker-JQ1) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary Binds cMYC c-MYC Transcription Suppressed BRD4->cMYC Promotes VHL VHL E3 Ligase VHL->Ternary Recruited Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Ub_BRD4->cMYC Inhibits Promotion Degradation Degraded Peptides Proteasome->Degradation Degrades Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment PROTAC Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor/Tissue Collection) monitoring->endpoint end End endpoint->end

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-Ahpc-C2-peg3-bcn: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. The proper disposal of chemical reagents, such as the VHL ligand (S,R,S)-Ahpc-C2-peg3-bcn, is a critical component of responsible research and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Core Principles of Chemical Waste Management

The disposal of this compound, a complex molecule used in the synthesis of PROTACs, must adhere to established guidelines for hazardous chemical waste.[1][2][3][4][5] The fundamental principle is to prevent the release of chemical substances into the environment.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4] Evaporation of chemical waste is also not a permissible disposal method.[4]

Quantitative Data and Storage Recommendations

ParameterRecommendationSource
Storage (Powder) -20°C[6]
Storage (In solvent) -80°C (up to 6 months), -20°C (up to 1 month)[6][7]
Hazardous Waste Accumulation Limit (General Lab Guideline) Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][5]

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[1] Do not mix with other incompatible waste streams.[2] For instance, avoid mixing with strong oxidizers.[3] While Polyethylene Glycol (PEG) is biodegradable, it should not be disposed of in wastewater systems as it can impact treatment processes.[8]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container.

3. Container Management:

  • Use containers that are chemically compatible with the waste.[1][5]

  • Ensure containers are securely closed when not in use to prevent spills or evaporation.[2]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

4. Temporary Storage in the Laboratory:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[2]

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Utilize secondary containment, such as a tray, to capture any potential leaks.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[9]

  • Provide them with an accurate description and quantity of the waste.

  • Follow all institutional and regulatory procedures for waste pickup and documentation.[1]

6. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[2][4] The rinsate must be collected and disposed of as hazardous waste.[2] After proper decontamination, and with labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Solid Solid Waste (Contaminated materials) PPE->Solid Handle Waste Liquid Liquid Waste (Solutions) PPE->Liquid Handle Waste Sharps Sharps Waste (Needles, etc.) PPE->Sharps Handle Waste HW_Container Labeled, Compatible Hazardous Waste Container Solid->HW_Container Liquid->HW_Container Sharps_Container Sharps Container Sharps->Sharps_Container SAA Satellite Accumulation Area (Secondary Containment) HW_Container->SAA Sharps_Container->SAA EHS Contact EHS or Licensed Contractor SAA->EHS Request Disposal Pickup Scheduled Waste Pickup EHS->Pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.